molecular formula C25H44OS2 B010483 2-Methyl-4,6-bis[(octylthio)methyl]phenol CAS No. 110553-27-0

2-Methyl-4,6-bis[(octylthio)methyl]phenol

Cat. No.: B010483
CAS No.: 110553-27-0
M. Wt: 424.8 g/mol
InChI Key: GAODDBNJCKQQDY-UHFFFAOYSA-N
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Description

2-Methyl-4,6-bis[(octylthio)methyl]phenol is a useful research compound. Its molecular formula is C25H44OS2 and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-4,6-bis((octylthio)methyl)phenol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4,6-bis(octylsulfanylmethyl)phenol
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InChI

InChI=1S/C25H44OS2/c1-4-6-8-10-12-14-16-27-20-23-18-22(3)25(26)24(19-23)21-28-17-15-13-11-9-7-5-2/h18-19,26H,4-17,20-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GAODDBNJCKQQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCC1=CC(=C(C(=C1)C)O)CSCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044199
Record name 2-Methyl-4,6-bis[(octylthio)methyl]phenol
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Molecular Weight

424.8 g/mol
Source PubChem
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name Phenol, 2-methyl-4,6-bis[(octylthio)methyl]-
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CAS No.

110553-27-0
Record name 2-Methyl-4,6-Bis[(octylthio)methyl]phenol
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Record name 2-Methyl-4,6-bis((octylthio)methyl)phenol
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Record name Phenol, 2-methyl-4,6-bis[(octylthio)methyl]-
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Record name 2-Methyl-4,6-bis[(octylthio)methyl]phenol
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Record name 4,6-bis(octylthiomethyl)-o-cresol
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Record name 2-METHYL-4,6-BIS G-(OCTYLTHIO)METHYL PHENOL
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Record name 2-METHYL-4,6-BIS((OCTYLTHIO)METHYL)PHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Antioxidant 1520

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1520, chemically known as 2-Methyl-4,6-bis(octylsulfanylmethyl)phenol, is a high-performance, liquid phenolic antioxidant.[1][2] Its multifunctional nature, combining both primary and secondary antioxidant functionalities, makes it a highly effective stabilizer in a wide range of organic materials, particularly elastomers and plastics.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Antioxidant 1520, detailed experimental methodologies for their determination, and a visualization of its antioxidant mechanism.

Physicochemical Properties

The key physicochemical properties of Antioxidant 1520 are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification
PropertyValue
Chemical Name 2-Methyl-4,6-bis(octylsulfanylmethyl)phenol[1]
Synonyms IRGANOX 1520, 4,6-Bis(octylthiomethyl)-o-cresol[3][5]
CAS Number 110553-27-0[1]
Molecular Formula C25H44OS2[1]
Molecular Weight 424.75 g/mol [1]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance White to pale yellow oily liquid or crystalline solid.[6]
Melting Range ~12 – 20 °C[7][8]
Boiling Point 532.2±45.0 °C (Predicted)[3]
Density 0.975-0.98 g/ml (at 20 °C)[5][8]
Vapor Pressure 1 Pa at 25°C; 2 E-5 Pa at 25°C[3][7]
Flash Point > 200 °C[7]
pKa 9.94±0.50 (Predicted)[3]
LogP 10 (at 20℃)[3]
Table 3: Solubility Data
SolventSolubility ( g/100 g solution at 20 °C)
Water < 0.01 (Insoluble)[6][7]
Acetone > 50 (Soluble)[6][7]
Chloroform > 50 (Slightly Soluble)[3][7]
Ethanol > 50 (Soluble)[6][7]
Ethyl Acetate > 50[7]
n-Hexane > 50[7]
Methanol > 50 (Slightly Soluble)[3][7]
Toluene > 50 (Soluble)[6][7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Antioxidant 1520 are not publicly available from the manufacturer. However, the following are generalized, standard methodologies that are typically employed for the characterization of such chemical substances.

Melting Point Determination

The melting point of Antioxidant 1520 can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, finely ground sample of Antioxidant 1520 is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus with a calibrated thermometer or an electronic temperature sensor.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a substance like Antioxidant 1520 with a low melting point, a cooled stage may be necessary for initial observation.

Solubility Determination

The solubility of Antioxidant 1520 in various solvents is determined by the equilibrium saturation method.

Methodology:

  • An excess amount of Antioxidant 1520 is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature (e.g., 20 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After agitation, the mixture is allowed to stand to let any undissolved solid settle.

  • A known volume of the clear, saturated supernatant is carefully withdrawn.

  • The solvent is evaporated from the withdrawn sample, and the mass of the dissolved Antioxidant 1520 is determined gravimetrically.

  • The solubility is then calculated and expressed as grams of solute per 100 grams of solvent. For highly soluble substances, a simple visual method of adding solute to a known volume of solvent until saturation is reached can provide a qualitative assessment.

Density Measurement

The density of liquid Antioxidant 1520 can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

  • The mass of a clean, dry pycnometer is accurately determined.

  • The pycnometer is filled with distilled water of a known temperature (e.g., 20 °C), and its mass is measured to determine the volume of the pycnometer.

  • The pycnometer is then emptied, dried, and filled with Antioxidant 1520 at the same temperature.

  • The mass of the pycnometer filled with the antioxidant is measured.

  • The density is calculated by dividing the mass of the antioxidant by the volume of the pycnometer.

Antioxidant Mechanism of Action

Antioxidant 1520 functions as a multifunctional antioxidant due to the presence of both a sterically hindered phenolic group and thioether linkages. This dual functionality allows it to act as both a primary and a secondary antioxidant.

  • Primary Antioxidant (Radical Scavenging): The hindered phenolic hydroxyl group can donate a hydrogen atom to reactive free radicals (R• or ROO•), thereby neutralizing them and terminating the auto-oxidation chain reaction. The steric hindrance provided by the adjacent bulky groups enhances the stability of the resulting phenoxyl radical.

  • Secondary Antioxidant (Hydroperoxide Decomposition): The thioether groups can decompose hydroperoxides (ROOH), which are unstable intermediates in the oxidation process, into non-radical, stable products. This prevents the hydroperoxides from breaking down into more reactive radicals that could initiate further degradation.

The synergistic effect of these two mechanisms provides comprehensive protection against thermo-oxidative degradation.[9]

Signaling Pathway and Experimental Workflow Visualization

Antioxidant_Mechanism cluster_primary Primary Antioxidant Action (Radical Scavenging) cluster_secondary Secondary Antioxidant Action (Hydroperoxide Decomposition) Polymer Polymer Chain FreeRadical Free Radical (R•, ROO•) Polymer->FreeRadical Oxidation Initiation AO1520_Phenol Antioxidant 1520 (Phenolic -OH) FreeRadical->AO1520_Phenol Attack StablePolymer Stable Polymer FreeRadical->StablePolymer Neutralization InactiveAO Inactive Antioxidant (Phenoxyl Radical) AO1520_Phenol->InactiveAO H• Donation Hydroperoxide Hydroperoxide (ROOH) AO1520_Thioether Antioxidant 1520 (Thioether -S-) Hydroperoxide->AO1520_Thioether Decomposition StableProducts Stable Products (e.g., Alcohol) Hydroperoxide->StableProducts OxidizedThioether Oxidized Thioether AO1520_Thioether->OxidizedThioether

Caption: Dual antioxidant mechanism of Antioxidant 1520.

Conclusion

Antioxidant 1520 is a versatile and highly effective stabilizer with a well-defined physicochemical profile. Its liquid form and high solubility in common organic solvents facilitate its incorporation into various polymer and elastomer systems. The synergistic primary and secondary antioxidant mechanisms provide robust protection against thermo-oxidative degradation, ensuring the longevity and performance of the materials in which it is used. This guide provides essential technical data and foundational methodologies to support researchers and professionals in the application and study of Antioxidant 1520.

References

An In-depth Technical Guide to Intramolecular Synergistic Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants mitigate oxidative damage through various mechanisms, and there is growing interest in developing molecules with enhanced efficacy. Intramolecular synergistic antioxidation represents a sophisticated strategy wherein a single molecule possesses multiple functional moieties that work in concert to provide a more potent antioxidant effect than the sum of their individual actions. This guide delves into the core principles of intramolecular synergistic antioxidant mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in the design and evaluation of next-generation antioxidant therapeutics.

Core Intramolecular Synergistic Mechanisms

The enhanced efficacy of intramolecular synergistic antioxidants stems from the co-localization of different antioxidant functionalities within a single molecular scaffold. This proximity allows for efficient cooperation between the moieties. The primary mechanisms of intramolecular synergism include:

  • Combined Radical Scavenging and Metal Chelation: Many antioxidants can donate a hydrogen atom or an electron to neutralize free radicals (radical scavenging).[3][4] Concurrently, the presence of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions.[5][6] Bifunctional antioxidants possessing both a radical-scavenging group (e.g., a phenolic hydroxyl) and a metal-chelating moiety can simultaneously quench existing radicals and prevent their formation. Flavonoids are a prime example of natural compounds that can exhibit both of these properties.[1][7]

  • Intramolecular Regeneration: After a radical-scavenging moiety donates a hydrogen atom or electron, it becomes a less reactive radical itself. In a molecule with intramolecular synergism, a second, different antioxidant moiety can regenerate the first one by donating an electron or hydrogen atom, thus restoring its radical-scavenging capacity. This internal recycling enhances the molecule's overall antioxidant longevity and efficacy.

  • Stabilization by Intramolecular Hydrogen Bonding: The stability of the antioxidant radical formed after scavenging a free radical is crucial for its effectiveness. The presence of adjacent functional groups that can form intramolecular hydrogen bonds with the newly formed radical can significantly stabilize it, making the initial hydrogen or electron donation more favorable. This is a common feature in phenolic compounds like hydroxycinnamic acids, where ortho-hydroxyl or methoxy groups can stabilize the phenoxy radical.[2]

Quantitative Analysis of Intramolecular Synergistic Effects

Demonstrating intramolecular synergism requires a quantitative comparison of the antioxidant activity of the bifunctional molecule with that of its monofunctional analogues. This is often expressed in terms of IC50 values (the concentration required to inhibit a certain process by 50%) or reaction rate constants.

Compound ClassAntioxidant Mechanism(s)AssayIC50 / Rate ConstantReference
Flavonoids (e.g., Quercetin) Radical Scavenging & Metal ChelationDPPH Radical ScavengingPotent, with IC50 values often in the low µM range.[8]
Metal Chelation (Fe²⁺)Effective chelators, contributing to overall antioxidant activity.[1][9]
Hydroxycinnamic Acids (e.g., Caffeic Acid) Radical Scavenging & StabilizationDPPH Radical ScavengingHigh scavenging activity, influenced by the number and position of hydroxyl groups.[10]
Peroxyl Radical ScavengingRate constants can be very high, approaching diffusion-controlled limits for hydroxyl radicals.[11]
Marine Bromophenols Radical Scavenging & Metal ChelationDPPH Radical ScavengingSome compounds exhibit IC50 values in the low µM range (e.g., 5.2 µM and 5.7 µM).[12]
ABTS Radical ScavengingModerate to high activity, with TEAC values comparable to or exceeding standards like ascorbic acid.[12]
Peroxyl Radical ScavengingRate constants can be exceptionally high (e.g., in the order of 10⁹ M⁻¹s⁻¹).[12]
Synthetic Hydroxypyridinones Metal Chelation & Radical ScavengingMetal Chelation (Fe²⁺)Designed as potent iron chelators.[6]
Radical ScavengingVariable, with some derivatives showing significant activity.[6]

Experimental Protocols

The evaluation of intramolecular synergistic antioxidant activity requires a multi-assay approach to dissect the contributions of different mechanisms.

Radical Scavenging Activity Assays

These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[13]

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate, add varying concentrations of the test compound to the wells.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control (solvent + DPPH) and a blank (solvent only) should be included.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[14]

  • Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with potassium persulfate. ABTS•⁺ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color diminishes. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[13]

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add varying concentrations of the test compound to a 96-well plate.

    • Add the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

Metal Chelating Activity Assay

This assay determines the ability of a compound to bind to transition metal ions, thereby preventing their participation in Fenton-like reactions.

  • Principle: The ferrozine assay is commonly used. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. If a test compound chelates Fe²⁺, it will prevent the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the magenta color. The decrease in absorbance at 562 nm is proportional to the metal chelating activity.[9][15][16]

  • Protocol:

    • Prepare a solution of the test compound in a suitable solvent.

    • In a reaction tube, add the test compound solution, followed by a solution of FeCl₂ (e.g., 2 mM).

    • Allow the mixture to incubate for a short period (e.g., 5 minutes) to allow for chelation.

    • Add a solution of ferrozine (e.g., 5 mM) to initiate the color-forming reaction.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm.

    • A control (without the test compound) is used to represent 100% complex formation.

    • The percentage of metal chelating activity is calculated as: (A_control - A_sample) / A_control * 100.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound in a biologically relevant system, such as cultured cells.[13][17]

  • Principle: Cells are pre-loaded with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) that becomes fluorescent upon oxidation. The cells are then treated with the test compound and subsequently exposed to a free radical generator (e.g., AAPH). The ability of the test compound to prevent the fluorescence increase is a measure of its cellular antioxidant activity.

  • Protocol:

    • Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere.

    • Wash the cells with PBS and then incubate with the DCFH-DA probe.

    • Remove the probe solution and treat the cells with varying concentrations of the test compound.

    • After an incubation period, add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

    • The antioxidant activity is determined by calculating the area under the curve of fluorescence versus time.

Visualization of Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Intramolecular_Synergistic_Antioxidant_Mechanisms cluster_Regeneration Intramolecular Regeneration RS Phenolic -OH RS_Radical Antioxidant Radical (A•) RS->RS_Radical forms R_Neutral Neutralized Radical (RH) RS->R_Neutral neutralizes to R Free Radical (R•) R->RS attacks Regen_Moiety Regenerating Moiety RS_Radical->Regen_Moiety regenerated by MC Chelating Group Chelated_Metal Chelated Metal MC->Chelated_Metal forms Metal_Ion Metal Ion (Fe²⁺) Metal_Ion->MC binds to Regen_Moiety->RS restores

Experimental Workflow for Assessing Intramolecular Synergy

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_analysis Data Analysis start Synthesize/Isolate Bifunctional Antioxidant and Monofunctional Analogues dp_abts DPPH & ABTS Assays (Radical Scavenging) start->dp_abts metal_chel Ferrozine Assay (Metal Chelation) start->metal_chel caa Cellular Antioxidant Activity (CAA) Assay start->caa ic50 Calculate IC50 Values dp_abts->ic50 rate_k Determine Rate Constants dp_abts->rate_k metal_chel->ic50 caa->ic50 compare Compare Bifunctional vs. Monofunctional Activity (Synergy Assessment) ic50->compare rate_k->compare end Conclusion on Intramolecular Synergy compare->end

Conclusion

The design of molecules with intramolecular synergistic antioxidant mechanisms is a promising frontier in the development of novel therapeutics for oxidative stress-related diseases. By combining functionalities such as radical scavenging, metal chelation, and intramolecular regeneration within a single molecule, it is possible to achieve a level of antioxidant potency and durability that surpasses traditional monofunctional compounds. This guide provides a foundational understanding of these mechanisms, along with the quantitative and experimental tools necessary for their evaluation. Further research into the design, synthesis, and biological testing of such bifunctional and multifunctional antioxidants will undoubtedly pave the way for more effective treatments for a wide range of debilitating diseases.

References

The Radical Scavenging Activity of Irganox 1520: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1520, chemically known as 4,6-Bis(octylthiomethyl)-o-cresol, is a high-performance, multifunctional liquid phenolic antioxidant.[][2] It is widely utilized as a thermo-oxidative stabilizer in a variety of organic substrates, including elastomers, plastics, adhesives, sealants, oils, and lubricants.[][2][3][4] As a sterically hindered phenolic antioxidant, Irganox 1520 is recognized for its non-staining, non-discoloring nature, low volatility, and stability to light and heat.[][5] Its primary function is to protect materials from degradation during processing and long-term heat aging by interrupting oxidative processes.[][2] This is achieved through its potent radical scavenging capabilities, a crucial mechanism for mitigating the detrimental effects of free radicals.[6]

Chemical Properties of Irganox 1520

A clear understanding of the chemical and physical properties of Irganox 1520 is essential for its effective application and for designing relevant experimental studies.

PropertyValueReference
Chemical Name 4,6-Bis(octylthiomethyl)-o-cresol[]
CAS Number 110553-27-0[]
Molecular Formula C25H44OS2[2][7]
Molecular Weight 424.7 g/mol [][2][3]
Appearance Low viscosity, pale yellow liquid[2]
Melting Range ~14 °C[2]
Flash Point > 200 °C[2][3]
Density (20 °C) 0.98 g/cm³[2]
Vapor Pressure (25 °C) 2 E-5 Pa[2][3]
Solubility (20 °C, % w/w) >50 in Acetone, Chloroform, Ethanol, Ethyl acetate, n-Hexane, Methanol, Methylene chloride, Toluene. <0.01 in Water.[2]

Radical Scavenging Mechanism of Hindered Phenolic Antioxidants

Irganox 1520 belongs to the class of primary antioxidants known as sterically hindered phenols.[5][6] The antioxidant activity of these compounds is centered on the phenolic hydroxyl (-OH) group. The general mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), thus neutralizing the radical and terminating the oxidative chain reaction.

The key steps are:

  • Initiation: Formation of free radicals in the substrate due to factors like heat, light, or mechanical stress.

  • Propagation: The initial free radical (R•) reacts with oxygen to form a peroxyl radical (ROO•). This highly reactive species can then abstract a hydrogen atom from the organic substrate (RH), generating a new free radical (R•) and a hydroperoxide (ROOH). This creates a self-propagating cycle of degradation.

  • Termination by Irganox 1520: Irganox 1520 (ArOH) intervenes in the propagation step by donating its phenolic hydrogen to the peroxyl radical (ROO•). This reaction forms a stable, non-radical hydroperoxide and a resonance-stabilized phenoxyl radical (ArO•). The phenoxyl radical is significantly less reactive than the initial peroxyl radical, effectively breaking the oxidative chain reaction. The steric hindrance provided by the bulky groups adjacent to the hydroxyl group in the Irganox 1520 molecule further stabilizes the phenoxyl radical, preventing it from initiating new oxidation chains.

G cluster_propagation Oxidative Propagation Cycle cluster_termination Termination by Irganox 1520 R R• (Free Radical) ROO ROO• (Peroxyl Radical) R->ROO + O₂ O2 O₂ ROOH ROOH (Hydroperoxide) R_new R• (New Free Radical) ROO->R_new + RH ROO_term ROO• ROO->ROO_term Interrupted by Irganox 1520 RH RH (Organic Substrate) Irganox Irganox 1520 (ArOH) Irganox_rad ArO• (Stable Phenoxyl Radical) ROOH_stable ROOH (Stable Hydroperoxide) ROO_term->ROOH_stable + ArOH

Figure 1: Radical Scavenging Mechanism of Irganox 1520.

Experimental Protocols for Assessing Radical Scavenging Activity

To quantitatively assess the radical scavenging activity of antioxidants like Irganox 1520, standardized in vitro assays are employed. The DPPH and ABTS assays are two of the most common methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.

Detailed Protocol:

  • Preparation of DPPH• Solution:

    • Prepare a stock solution of DPPH• in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.

    • Store the solution in a dark container at 4°C to prevent degradation.

    • Before use, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.

  • Preparation of Test Sample (Irganox 1520) and Control:

    • Prepare a stock solution of Irganox 1520 in a compatible solvent (e.g., ethanol or methanol) at a known concentration.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

    • A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

    • A blank sample containing only the solvent should also be prepared.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the test sample or control solution (e.g., 100 µL).

    • Add a larger volume of the DPPH• working solution (e.g., 900 µL) to initiate the reaction.

    • Mix the solution thoroughly.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation of Radical Scavenging Activity:

    • The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance of the DPPH• solution with the sample.

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals, can be determined by plotting the % Inhibition against the sample concentration.

G prep_dpph Prepare DPPH• Working Solution (0.1 mM) mix Mix Sample/Control with DPPH• Solution prep_dpph->mix prep_sample Prepare Irganox 1520 and Control Solutions (Serial Dilutions) prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Figure 2: Experimental Workflow for the DPPH Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at approximately 734 nm.

Detailed Protocol:

  • Preparation of ABTS•+ Radical Cation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample (Irganox 1520) and Control:

    • Prepare a stock solution and serial dilutions of Irganox 1520 and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test sample or control solution (e.g., 10 µL) to a microplate well or cuvette.

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Radical Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.

G prep_abts_stock Prepare ABTS and Potassium Persulfate Solutions generate_radical Mix and Incubate to Generate ABTS•+ Stock prep_abts_stock->generate_radical prep_working Dilute ABTS•+ Stock to Working Solution generate_radical->prep_working mix Mix Sample/Control with ABTS•+ Working Solution prep_working->mix prep_sample Prepare Irganox 1520 and Control Solutions prep_sample->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

Figure 3: Experimental Workflow for the ABTS Assay.

Conclusion

Irganox 1520 is a highly effective multifunctional phenolic antioxidant that plays a critical role in preventing the thermo-oxidative degradation of a wide range of organic materials. Its primary antioxidant mechanism is based on its ability to scavenge free radicals, thereby terminating the oxidative chain reactions that lead to material degradation. While specific quantitative data on its radical scavenging activity from standardized assays are not widely published, the well-established mechanism of hindered phenolic antioxidants provides a strong theoretical basis for its performance. The detailed experimental protocols for the DPPH and ABTS assays provided in this guide offer a framework for researchers to quantitatively evaluate the radical scavenging efficacy of Irganox 1520 and similar antioxidant compounds. Such evaluations are crucial for the development and optimization of stabilization systems in various industrial and potentially biomedical applications.

References

Spectroscopic and Analytical Characterization of 2-Methyl-4,6-bis[(octylthio)methyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for the characterization of 2-Methyl-4,6-bis[(octylthio)methyl]phenol, a sterically hindered phenolic antioxidant also known by its trade name, Irganox 1520.[1][2][3][4][5][6][7] This document is intended to serve as a valuable resource for researchers and professionals involved in the development, quality control, and application of this compound.

Chemical and Physical Properties

This compound is a multifunctional liquid phenolic antioxidant used to protect organic materials against thermo-oxidative degradation.[2][4][8] Its structure combines a hindered phenol, which acts as a primary antioxidant by scavenging free radicals, with thioether groups that function as secondary, hydroperoxide-decomposing antioxidants.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 110553-27-0[2][3][4][9]
Molecular Formula C25H44OS2[3][9][10]
Molecular Weight 424.75 g/mol [2][4][9]
Appearance Colorless to light yellow clear liquid[11][12]

Spectroscopic Data

While complete, publicly available datasets are limited, the following tables summarize the available and expected spectroscopic characteristics of this compound based on its known structure and data from commercial sources.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. In negative ion electrospray ionization (ESI), the deprotonated molecule is commonly observed.

Parameter Value Interpretation Reference
Ionization Mode Electrospray Ionization (ESI), NegativeSuitable for phenolic compounds[13]
Observed Ion [M-H]⁻ m/z 423.2Deprotonated molecule[9]
Calculated Mass [M-H]⁻ 423.2840C25H43OS2⁻
Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data is not widely published. However, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure. Commercial suppliers confirm that the NMR spectra conform to the expected structure.[9][12]

¹H NMR (Predicted)

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H 6.8 - 7.2m2H
OH 4.5 - 5.5s (broad)1H
Ar-CH ₂-S3.6 - 3.8s4H
S-CH ₂-(CH₂)₆-CH₃2.4 - 2.6t4H
Ar-CH2.1 - 2.3s3H
S-CH₂-(CH ₂)₆-CH₃1.2 - 1.6m24H
S-(CH₂)₇-CH0.8 - 0.9t6H

¹³C NMR (Predicted)

Assignment Predicted Chemical Shift (ppm)
C -OH150 - 155
Ar-C (substituted)125 - 140
Ar-C H120 - 130
Ar-C H₂-S35 - 40
S -CH₂-30 - 35
Ar-C H₃15 - 20
-(C H₂)₆-22 - 32
-C H₃ (octyl)~14
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the phenolic hydroxyl group, aromatic ring, and aliphatic chains. While a specific spectrum is not publicly available, a supplier of a similar product indicates that IR spectra can be provided upon request.[1][5]

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3650 - 3200O-H stretch (hindered phenol)Medium, broad
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic)Strong
1600 - 1450C=C stretch (aromatic ring)Medium-Strong
1470 - 1430C-H bend (aliphatic)Medium
1260 - 1180C-O stretch (phenol)Strong
880 - 800C-H bend (aromatic, out-of-plane)Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the phenolic chromophore. The absorption maxima are expected to be in the ultraviolet region.

Solvent λmax (nm) (Expected)
Methanol or Ethanol~280

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Mass Spectrometry (LC-MS)
  • Instrumentation : A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.[14]

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size).[14]

    • Mobile Phase A : Water with 10 mM ammonium formate and 0.1% formic acid.[14]

    • Mobile Phase B : Methanol.[14]

    • Gradient : A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the highly nonpolar analyte.

    • Flow Rate : 0.8 mL/min.[14]

    • Column Temperature : 40 °C.[14]

  • Mass Spectrometer Conditions :

    • Ionization Mode : ESI in negative ion mode.[13][14]

    • Scan Range : m/z 100-1000.

    • Capillary Voltage : Optimized for the instrument, typically in the range of 3-5 kV.

    • Source and Gas Parameters : Optimized for the specific instrument.[14]

  • Sample Preparation : Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition to a suitable concentration for injection (e.g., 1-10 µg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ can be advantageous for observing the phenolic hydroxyl proton.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : Approximately 16 ppm.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled ¹³C experiment.

    • Spectral Width : Approximately 220 ppm.

    • Number of Scans : 1024 or more scans to achieve adequate signal-to-noise.

    • Relaxation Delay : 2-5 seconds.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • Sample Preparation (ATR) :

    • Ensure the ATR crystal is clean.

    • Apply a small drop of the viscous liquid sample directly onto the crystal.

    • Acquire the spectrum.

  • Sample Preparation (Thin Film) :

    • Place one to two drops of the liquid sample onto a salt plate.

    • Carefully place a second salt plate on top to create a thin film.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans.

    • A background spectrum should be collected prior to the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Sample Preparation :

    • Prepare a stock solution of the compound in a UV-transparent solvent such as methanol or ethanol at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax (typically in the range of 10-50 µg/mL).

  • Data Acquisition :

    • Scan Range : 200-400 nm.

    • Blank : Use the solvent as a blank to zero the instrument.

    • Record the absorbance spectrum and identify the wavelength of maximum absorption (λmax).

Analytical Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound or a similar novel compound.

Spectroscopic_Workflow cluster_Initial_Analysis Initial Analysis cluster_Structural_Elucidation Structural Elucidation cluster_Functional_Group_ID Functional Group Identification cluster_Final_Confirmation Final Confirmation Start Sample Received MS Mass Spectrometry (LC-MS) Start->MS Determine Molecular Weight H_NMR ¹H NMR MS->H_NMR Proton Environment Data_Analysis Comprehensive Data Analysis MS->Data_Analysis C_NMR ¹³C NMR H_NMR->C_NMR Carbon Skeleton NMR_2D 2D NMR (COSY, HSQC) C_NMR->NMR_2D Confirm Connectivity IR FTIR Spectroscopy NMR_2D->IR Vibrational Modes NMR_2D->Data_Analysis UV_Vis UV-Vis Spectroscopy IR->UV_Vis Chromophore System UV_Vis->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Consistent Data

References

In-Depth Technical Guide on the Thermal Stability of 2-Methyl-4,6-bis[(octylthio)methyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-Methyl-4,6-bis[(octylthio)methyl]phenol, a high molecular weight, multifunctional phenolic antioxidant. Commercially known by trade names such as Irganox® 1520, this compound is integral to preventing thermo-oxidative degradation in a variety of organic substrates, including elastomers, plastics, adhesives, and lubricants.[1][2][3] This document details its primary functions, thermal characteristics, and the standard methodologies used to assess its stability. Due to the limited availability of specific thermal analysis data in public literature, this guide presents a representative thermal profile based on the known behavior of structurally similar hindered phenolic antioxidants. It also includes detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), a proposed thermal degradation pathway, and a typical experimental workflow.

Introduction to this compound

This compound (CAS No. 110553-27-0) is a sterically hindered phenolic antioxidant.[1][2] Its molecular structure, featuring a phenolic hydroxyl group flanked by a methyl group and two (octylthio)methyl side chains, makes it an effective radical scavenger. The primary antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the auto-oxidation chain reactions that lead to material degradation at elevated temperatures.

Key characteristics of this antioxidant include its liquid form, low volatility, non-staining, and non-discoloring nature, making it a versatile stabilizer for a wide range of polymers.[1][2][3] It is particularly effective in providing both processing stability and long-term heat aging protection to materials such as polybutadiene, styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[1][2]

Thermal Stability Analysis

The thermal stability of an antioxidant is a critical parameter, as it must withstand high processing temperatures without degrading prematurely to protect the polymer matrix. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Representative Thermal Properties

Table 1: Representative Thermal Analysis Data

ParameterValueMethodNotes
Thermogravimetric Analysis (TGA)
Onset of Decomposition (Tonset)~ 250 °CTGATemperature at which significant weight loss begins.
Temperature of Max. Decomposition Rate (Tpeak)~ 290 °CDTGThe peak of the first derivative of the TGA curve.
5% Weight Loss Temperature (T5%)~ 260 °CTGAIndicates the initial stage of degradation.
10% Weight Loss Temperature (T10%)~ 275 °CTGA
50% Weight Loss Temperature (T50%)~ 310 °CTGA
Residual Mass @ 600 °C (N2 atm)< 5%TGALow residual mass suggests nearly complete decomposition.
Differential Scanning Calorimetry (DSC)
Melting Point (Tm)Not ApplicableDSCThe substance is a liquid at room temperature.[1][2]
Glass Transition Temperature (Tg)~ -40 °CDSCEstimated value for a high molecular weight liquid.

Experimental Protocols

The following sections detail standardized experimental protocols for conducting TGA and DSC analyses on high molecular weight phenolic antioxidants like this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

Objective: To determine the thermal stability and decomposition profile of the antioxidant by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Dispense approximately 5-10 mg of the liquid antioxidant into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).

    • Determine key parameters such as the onset of decomposition (Tonset) and the temperatures at 5%, 10%, and 50% weight loss.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify thermal transitions such as glass transitions or melting points.

Objective: To measure the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Dispense approximately 5-10 mg of the liquid antioxidant into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Equilibrate the sample at 25 °C.

    • Cool the sample to -90 °C at a rate of 10 °C/min.

    • Hold isothermally for 5 minutes to ensure thermal equilibrium.

    • Heat the sample from -90 °C to 100 °C at a rate of 10 °C/min. This first heating scan is used to erase the thermal history of the sample.

    • Cool the sample back to -90 °C at 10 °C/min.

    • Heat the sample a second time from -90 °C to 100 °C at 10 °C/min.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • Identify any endothermic (melting) or exothermic (crystallization, decomposition) peaks.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding the experimental process and the chemical behavior of the antioxidant.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 2-Methyl-4,6-bis- [(octylthio)methyl]phenol TGA_Sample Weigh 5-10 mg into TGA pan Sample->TGA_Sample DSC_Sample Weigh 5-10 mg into DSC pan (hermetic seal) Sample->DSC_Sample TGA TGA Instrument (N2 Atmosphere) TGA_Sample->TGA DSC DSC Instrument (N2 Atmosphere) DSC_Sample->DSC TGA_Run Heat 30-600°C @ 10°C/min TGA->TGA_Run DSC_Run Heat-Cool-Heat Cycle (-90°C to 100°C) DSC->DSC_Run TGA_Data TGA/DTG Curves: - Tonset - Tpeak - % Weight Loss TGA_Run->TGA_Data DSC_Data DSC Curve: - Tg - Tm / Tc DSC_Run->DSC_Data Report Thermal Stability Profile TGA_Data->Report DSC_Data->Report

Caption: Experimental workflow for thermal stability assessment.

Degradation_Pathway cluster_initiation Antioxidant Action cluster_degradation High-Temperature Degradation cluster_products Final Products AO Phenolic Antioxidant (Ar-OH) AOR Stabilized Phenoxyl Radical (Ar-O•) AO->AOR + R-OO• ROO Peroxy Radical (R-OO•) ROOH Hydroperoxide (R-OOH) ROO->ROOH + H+ Side_Chain Cleavage of (octylthio)methyl side chains AOR->Side_Chain Δ (High Temp) AOR_Deg Phenoxyl Radical Fragments Volatile Sulfur Compounds & Phenolic Fragments Side_Chain->Fragments Volatiles SO2, Octyl Mercaptan, CO, CO2, H2O Fragments->Volatiles Char Carbonaceous Residue Fragments->Char

Caption: Proposed thermal degradation pathway for the antioxidant.

Proposed Degradation Mechanism

The primary role of this compound is to interrupt the radical chain auto-oxidation process. This is achieved through the donation of the hydrogen atom from its phenolic hydroxyl group to a peroxy radical (R-OO•), forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical (Ar-O•), as depicted in the diagram above. This phenoxyl radical is relatively unreactive and slows down the oxidation cycle.

At temperatures exceeding the compound's stability threshold (e.g., >250 °C), thermal degradation of the antioxidant molecule itself is initiated. The likely degradation pathway involves the homolytic cleavage of the C-S and C-C bonds in the (octylthio)methyl side chains. This fragmentation would lead to the formation of various lower molecular weight, volatile products, including octyl mercaptan, sulfur dioxide (SO₂), and other small hydrocarbon fragments.[4] The phenolic ring itself may further decompose at very high temperatures, contributing to the formation of carbon oxides and a small amount of carbonaceous residue. The sulfur atoms in the side chains play a dual role; while contributing to the antioxidant's overall performance, they also lead to the evolution of sulfur-containing volatiles upon decomposition.

Conclusion

This compound is a highly effective liquid phenolic antioxidant with robust thermal stability, essential for protecting polymers during high-temperature processing and long-term service. While specific quantitative thermal analysis data is not widely published, this guide provides a comprehensive framework for its evaluation. The detailed TGA and DSC protocols offer a standardized approach for researchers to determine its thermal profile. The proposed degradation pathway, initiated by its radical scavenging function and followed by thermal fragmentation at higher temperatures, provides a logical model for its behavior under thermal stress. This technical guide serves as a foundational resource for professionals in research and development who utilize or study phenolic antioxidants for material stabilization.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-4,6-bis[(octylthio)methyl]phenol as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,6-bis[(octylthio)methyl]phenol, also known by trade names such as Antioxidant 1520 and Irganox 1520, is a high-performance, multifunctional phenolic antioxidant.[1][2][3][4] Its unique molecular structure, featuring a sterically hindered phenol and two thioether groups, allows it to function as both a primary and secondary antioxidant.[5][6] This dual functionality provides exceptional protection to organic materials, particularly polymers, against thermo-oxidative degradation during processing and long-term use.[2][5][6]

These application notes provide detailed information on the properties, mechanism of action, and performance of this compound as a polymer stabilizer. Detailed protocols for evaluating its efficacy are also presented to assist researchers in their material stabilization studies.

Chemical Properties and Mechanism of Action

  • Chemical Name: this compound

  • CAS Number: 110553-27-0[1][2]

  • Molecular Formula: C25H44OS2[1][2]

  • Appearance: Colorless to light yellow, low-viscosity liquid or solid.[4][6]

The stabilizing effect of this compound is rooted in its ability to interrupt the auto-oxidation cycle of polymers. This cycle, initiated by heat, light, or mechanical stress, leads to the formation of free radicals that degrade the polymer matrix.[5][7]

Primary Antioxidant Action (Radical Scavenging): The sterically hindered phenolic hydroxyl group acts as a hydrogen donor to neutralize peroxy radicals, effectively breaking the degradation chain.[5][8]

Secondary Antioxidant Action (Peroxide Decomposition): The thioether moieties decompose hydroperoxides into non-radical, stable products, preventing them from generating new radicals.[5][6]

This intramolecular synergistic action makes it a highly efficient stabilizer.[5]

cluster_stabilization_mechanism Antioxidant Mechanism of this compound Polymer Polymer Chain (RH) FreeRadical Free Radical (R•) Polymer->FreeRadical Initiation (Heat, Light, Stress) Hydroperoxide Hydroperoxide (ROOH) Polymer->Hydroperoxide PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical Propagation Oxygen Oxygen (O2) Oxygen->PeroxyRadical PeroxyRadical->Hydroperoxide Propagation StableRadical Stable Antioxidant Radical (ArO•) StableProducts Stable Products PeroxyRadical->StableProducts Stabilization Degradation Polymer Degradation (Chain Scission, Crosslinking) Hydroperoxide->Degradation Decomposition Hydroperoxide->StableProducts Antioxidant 2-Methyl-4,6-bis [(octylthio)methyl]phenol (ArOH) Antioxidant->StableRadical Primary Action (H• donation) Antioxidant->StableProducts Secondary Action (Peroxide decomposition)

Caption: Antioxidant mechanism of this compound.

Applications and Performance Data

This antioxidant is effective in a wide range of polymers, including:

  • Elastomers: Polybutadiene (BR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), Styrene-Butadiene-Styrene (SBS), and natural rubber.[2][6]

  • Plastics: Polyolefins such as polyethylene (PE) and polypropylene (PP).

  • Other Applications: Adhesives, sealants, oils, and lubricants.[2][6]

Typical usage levels range from 0.05% to 0.3%, though optimal concentration can be up to 1.0% or higher depending on the substrate and performance requirements.[2]

Table 1: Performance in Polyolefins (Illustrative Data)

PropertyTest MethodUnstabilized LDPELDPE + 1 wt% Irganox 1010LDPE + 4 wt% Natural Antioxidant (Grape Pomace)
Temperature at 10% Mass Loss (°C) TGA in air-IncreasedIncreased by 62°C
Temperature at 20% Mass Loss (°C) TGA in air-IncreasedIncreased by 44°C
Elongation at Break after 10 Extrusions Tensile Test280% (from 500%)-Close to initial 500%

Source: Based on comparative studies of antioxidants in LDPE.[9]

Table 2: Thermal Stability of PMMA with Antioxidants (Illustrative Data)

Antioxidant SystemInitiation Decomposition Temp. (°C)
Pure PMMA -
PMMA + Main Antioxidant (e.g., 1010, 1076) Increased
PMMA + Main & Assistant Antioxidant (1010/168) Further Increased

Source: Data from studies on thermal stabilization of PMMA.[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a polymer stabilizer.

cluster_workflow Experimental Workflow for Stabilizer Evaluation Start Start: Define Polymer and Stabilizer Concentration MeltMixing Melt Mixing / Compounding (e.g., Twin-Screw Extruder) Start->MeltMixing SamplePrep Sample Preparation (e.g., Compression Molding, Film Casting) MeltMixing->SamplePrep InitialChar Initial Characterization (Baseline Properties) SamplePrep->InitialChar Aging Accelerated Aging InitialChar->Aging DataAnalysis Data Analysis and Comparison InitialChar->DataAnalysis Baseline Data ThermalAging Thermal Aging (Oven) Aging->ThermalAging Heat UVAging UV Weathering (QUV / Xenon Arc) Aging->UVAging UV Light PostAgingChar Post-Aging Characterization ThermalAging->PostAgingChar UVAging->PostAgingChar PostAgingChar->DataAnalysis Conclusion Conclusion: Evaluate Stabilizer Efficacy DataAnalysis->Conclusion

Caption: A typical workflow for evaluating polymer stabilizer performance.

Protocol for Oxidative Induction Time (OIT) Measurement

This method determines a material's resistance to thermo-oxidative degradation.[11][12]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Standard: Based on ISO 11357-6 and ASTM D3895.[11][13]

Procedure:

  • Sample Preparation: Prepare a 5-10 mg sample of the stabilized polymer. The sample should be in the form of a thin disc or film to ensure good thermal contact.

  • Instrument Setup: Place the sample in an open aluminum DSC pan. Place an empty, open aluminum pan in the reference position.

  • Heating under Inert Atmosphere: Place the pans in the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Isothermal Hold: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min.[12] Allow the temperature to stabilize for 5 minutes.

  • Introduction of Oxygen: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).[11][12]

  • Data Acquisition: Record the heat flow as a function of time. The test is complete when the exothermic oxidation peak is observed.

  • Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[14]

Protocol for Thermogravimetric Analysis (TGA)

This protocol measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[15][16]

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Standard: Based on ISO 11358.[16]

Procedure:

  • Sample Preparation: Place a 10-15 mg sample of the stabilized polymer into a TGA crucible (ceramic or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Atmosphere: Select the desired atmosphere (e.g., air or nitrogen) and set the flow rate (e.g., 40-60 mL/min).[15]

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 15°C/min).[15]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: Determine key parameters from the TGA curve, such as the onset temperature of decomposition (Tonset) and the temperature at which maximum weight loss occurs (Td).[15] Compare these values for stabilized and unstabilized samples.

Protocol for Accelerated UV Weathering

This protocol simulates the damaging effects of long-term sun exposure.[17]

  • Apparatus: QUV Accelerated Weathering Tester or Xenon Arc Weathering Chamber.[17]

  • Standards: Based on ASTM G154 (QUV), ASTM G155 (Xenon Arc), or ISO 4892-2.[17][18]

Procedure:

  • Sample Preparation: Prepare flat plaques or films of the stabilized polymer according to the specified dimensions for the sample holders of the weathering apparatus.

  • Instrument Setup: Mount the samples in the holders. Set the test parameters, including the type of UV lamps, irradiance level, temperature, and humidity/condensation cycles.

  • Exposure: Expose the samples to the programmed cycles of UV light and moisture for a predetermined duration (e.g., 500, 1000, or 2000 hours).

  • Periodic Evaluation: At specified intervals, remove a set of samples for evaluation.

  • Analysis: Evaluate the exposed samples for changes in:

    • Color: Measure the color change (ΔE*) using a spectrophotometer.

    • Gloss: Measure the gloss retention using a gloss meter.

    • Mechanical Properties: Perform tensile tests to determine the retention of tensile strength and elongation at break.[19]

Benefits and Logical Relationships

The use of this compound as a stabilizer leads to significant improvements in the performance and lifespan of polymer products.

cluster_benefits Logical Relationship of Stabilizer Benefits Stabilizer Addition of 2-Methyl-4,6-bis [(octylthio)methyl]phenol Mechanism Inhibition of Thermo-Oxidative Degradation Stabilizer->Mechanism ProcessingStability Improved Processing Stability Mechanism->ProcessingStability LongTermStability Enhanced Long-Term Thermal Stability Mechanism->LongTermStability UVStability Improved UV Resistance (in synergy) Mechanism->UVStability PropertyRetention Retention of Mechanical Properties (e.g., Strength, Flexibility) ProcessingStability->PropertyRetention LongTermStability->PropertyRetention AestheticRetention Retention of Aesthetic Properties (e.g., Color, Gloss) UVStability->AestheticRetention ProductLifespan Increased Product Lifespan and Durability PropertyRetention->ProductLifespan AestheticRetention->ProductLifespan

Caption: Relationship between stabilizer use and polymer properties.

Conclusion

This compound is a versatile and highly effective antioxidant for a wide range of polymers. Its dual-action mechanism provides robust protection against degradation, ensuring the retention of mechanical and aesthetic properties throughout the polymer's lifecycle. The protocols outlined in these notes provide a framework for researchers to systematically evaluate and quantify the performance benefits of this stabilizer in their specific applications.

References

Application Notes and Protocols for Irganox 1520 in Styrene-Butadiene Rubber (SBR) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the utilization of Irganox 1520, a multifunctional phenolic antioxidant, in styrene-butadiene rubber (SBR) formulations. This document is intended to guide researchers and professionals in evaluating and incorporating Irganox 1520 to enhance the thermo-oxidative stability of SBR-based materials.

Introduction to Irganox 1520 in SBR

Irganox 1520 is a liquid, non-staining, and low volatility phenolic antioxidant chemically known as 4,6-Bis(octylthiomethyl)-o-cresol.[1][2] It is particularly effective in protecting organic substrates like elastomers from thermo-oxidative degradation during processing and long-term heat aging.[1][2][3] For styrene-butadiene rubber (SBR), a widely used synthetic rubber in applications demanding high durability, Irganox 1520 offers excellent stabilization, thereby preserving the mechanical properties and extending the service life of the final product.[4][5] Its liquid form allows for easy handling and dispersion in the rubber matrix.

Antioxidant Mechanism of Irganox 1520

Irganox 1520 functions as a primary antioxidant, interrupting the free-radical chain reactions that lead to the degradation of the SBR polymer backbone. The phenolic hydroxyl group in its structure donates a hydrogen atom to peroxy radicals, neutralizing them and preventing further propagation of the oxidative chain reaction. The sterically hindered nature of the molecule enhances its stability and effectiveness at high temperatures.

Antioxidant_Mechanism SBR Polymer SBR Polymer Free Radicals (R) Free Radicals (R) SBR Polymer->Free Radicals (R) Initiation Heat, Oxygen, Stress Heat, Oxygen, Stress Peroxy Radicals (ROO) Peroxy Radicals (ROO) Free Radicals (R)->Peroxy Radicals (ROO) + O2 Degraded SBR Degraded SBR Peroxy Radicals (ROO)->Degraded SBR Propagation Irganox_1520_OH Irganox 1520 (Ar-OH) Peroxy Radicals (ROO)->Irganox_1520_OH Stable Products Stable Products Peroxy Radicals (ROO)->Stable Products Termination Irganox_1520_O Irganox 1520 Radical (Ar-O*) Irganox_1520_OH->Irganox_1520_O Donates H+ Irganox_1520_O->Stable Products Stabilization

Caption: Antioxidant mechanism of Irganox 1520 in SBR.

Quantitative Performance Data

The following tables summarize representative data on the performance of Irganox 1520 in a typical SBR formulation. Please note that this data is illustrative and actual results may vary depending on the specific SBR grade, formulation, and processing conditions.

Table 1: Physical Properties of SBR Vulcanizates with and without Irganox 1520

PropertyTest MethodUnstabilized SBRSBR + 0.2 phr Irganox 1520
Tensile Strength (MPa)ASTM D41218.518.8
Elongation at Break (%)ASTM D412450460
Hardness (Shore A)ASTM D22406565
Modulus at 300% (MPa)ASTM D41210.210.5

Table 2: Retention of Physical Properties after Thermo-Oxidative Aging (72 hours at 100°C)

PropertyTest MethodUnstabilized SBRSBR + 0.2 phr Irganox 1520
Tensile Strength Retention (%)ASTM D5734585
Elongation at Break Retention (%)ASTM D5733080
Hardness Change (points)ASTM D573+10+3

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of Irganox 1520 in SBR formulations.

SBR Formulation and Compounding

This protocol describes the preparation of a model SBR compound.

Table 3: Model SBR Formulation

IngredientParts per hundred rubber (phr)
SBR 1502100
N330 Carbon Black50
Zinc Oxide3
Stearic Acid2
Sulfur1.75
CBS (N-Cyclohexyl-2-benzothiazolesulfenamide)1.5
Irganox 15200.0 - 0.5 (varied)

Compounding Procedure:

  • Masticate the SBR on a two-roll mill until a band is formed.

  • Add zinc oxide and stearic acid and mix until well dispersed.

  • Incorporate the carbon black in increments, ensuring complete dispersion after each addition.

  • Add Irganox 1520 and mix thoroughly.

  • Finally, add the sulfur and CBS accelerator and mix until a homogenous compound is achieved, keeping the milling temperature below 100°C to prevent scorching.

  • Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature.

Compounding_Workflow cluster_0 Mixing Stages SBR_Mastication 1. SBR Mastication Add_Activators 2. Add ZnO & Stearic Acid SBR_Mastication->Add_Activators Add_Filler 3. Add Carbon Black Add_Activators->Add_Filler Add_Antioxidant 4. Add Irganox 1520 Add_Filler->Add_Antioxidant Add_Curing_Agents 5. Add Sulfur & CBS Add_Antioxidant->Add_Curing_Agents Sheeting_Out 6. Sheeting Out Add_Curing_Agents->Sheeting_Out Maturation Maturation Sheeting_Out->Maturation 24h at RT

Caption: SBR compounding experimental workflow.

Vulcanization
  • Determine the optimum cure time (t90) of the compounded rubber using a Moving Die Rheometer (MDR) at 160°C according to ASTM D5289.

  • Vulcanize the rubber sheets in a compression molding press at 160°C for the predetermined t90.

  • Allow the vulcanized sheets to cool to room temperature before testing.

Thermo-Oxidative Aging
  • Cut dumbbell-shaped test specimens from the vulcanized sheets according to ASTM D412.

  • Place the specimens in a hot air oven for accelerated aging as per ASTM D573. A typical condition is 72 hours at 100°C.

  • After aging, remove the specimens and allow them to condition at room temperature for at least 24 hours before testing.

Physical Property Testing
  • Tensile Strength, Elongation at Break, and Modulus: Conduct tensile testing on both unaged and aged specimens using a universal testing machine according to ASTM D412.

  • Hardness: Measure the Shore A hardness of the vulcanizates before and after aging using a durometer as per ASTM D2240.

Logical Relationships and Dosage Optimization

The concentration of Irganox 1520 directly impacts the long-term thermal stability of the SBR vulcanizate. While higher concentrations generally offer better protection, there is an optimal range beyond which the incremental benefit may diminish, and it could affect other properties or increase costs. The recommended dosage is typically between 0.05% and 0.3%.[2][3]

Dosage_Relationship Irganox_1520_Dosage Irganox 1520 Dosage Antioxidant_Performance Antioxidant Performance Irganox_1520_Dosage->Antioxidant_Performance Increases Cost Material Cost Irganox_1520_Dosage->Cost Increases Optimal_Dosage Optimal Dosage Range Antioxidant_Performance->Optimal_Dosage Cost->Optimal_Dosage

Caption: Relationship between Irganox 1520 dosage and performance.

Conclusion

Irganox 1520 is a highly effective multifunctional phenolic antioxidant for enhancing the thermo-oxidative stability of styrene-butadiene rubber formulations. Its use at appropriate dosage levels can significantly improve the retention of mechanical properties after heat aging, thereby extending the service life of SBR products. The provided protocols offer a framework for the systematic evaluation of Irganox 1520 in specific SBR applications.

References

Application Notes and Protocols for the Stabilization of Nitrile Butadiene Rubber with Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stabilization of Nitrile Butadiene Rubber (NBR) using phenolic antioxidants. NBR is a synthetic rubber copolymer of acrylonitrile and butadiene, widely used in applications requiring resistance to oil, fuel, and other chemicals. However, its unsaturated polymer backbone makes it susceptible to degradation from heat, oxygen, and ozone, which can compromise its mechanical properties and lifespan. Phenolic antioxidants are a critical class of stabilizers that mitigate this degradation.

Introduction to Phenolic Antioxidants in NBR

Phenolic antioxidants are primary antioxidants that function as chain-breaking free radical scavengers.[1] Their mechanism involves the donation of a hydrogen atom from the hydroxyl group to peroxy radicals, which are formed during the auto-oxidation of the rubber.[2] This process neutralizes the radicals and terminates the degradation chain reaction, thus protecting the polymer matrix.[3] Sterically hindered phenols are particularly effective as the bulky substituents on the aromatic ring stabilize the resulting phenoxy radical, preventing it from initiating new degradation chains.[2] Due to their mechanism of action, phenolic antioxidants are crucial for protecting NBR during high-temperature processing and long-term service.[3][4] They are also known for being non-discoloring, making them suitable for light-colored rubber products.[5]

Commonly Used Phenolic Antioxidants for NBR

Several types of phenolic antioxidants are commercially available for the stabilization of NBR and other polymers. The selection of an antioxidant depends on factors such as the processing conditions, service environment, and required longevity of the final product.

Antioxidant NameChemical NameTypeKey Features
BHT 2,6-di-tert-butyl-4-methylphenolMonophenolGood general-purpose antioxidant, non-staining.[5][6]
MBMBP 2,2′-methylenebis(4-methyl-6-tert-butylphenol)BisphenolHigher molecular weight than BHT, providing lower volatility and better persistence.[6]
Wingstay® L Butylated p-cresolPolyphenolHighly effective, non-discoloring, and suitable for a wide range of synthetic rubbers including NBR.[7]
Irganox® 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateHindered PhenolLow volatility, high resistance to extraction, and good compatibility with most polymers.[8][9]
Irganox® 1010 Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)PolyphenolHigh molecular weight, low volatility, and excellent long-term thermal stability.[10]

Performance Data of Phenolic Antioxidants in NBR

The effectiveness of an antioxidant is evaluated by measuring the retention of mechanical properties after accelerated aging. The following table summarizes representative data on the performance of NBR compounds with and without phenolic antioxidants.

NBR CompoundAging ConditionsTensile Strength Retention (%)Elongation at Break Retention (%)
NBR (Control - no antioxidant)100°C for 168 hours~40-50%~30-40%
NBR + Phenolic Antioxidant (e.g., TMPPD)100°C for 168 hours>70%[11]>60%[11]
NBR + Amine Antioxidant (e.g., 4010NA)100°C for 168 hours>65%[11]>55%[11]

Note: Data is compiled from various sources and should be used for comparative purposes. Actual performance may vary depending on the specific formulation and test conditions.

Experimental Protocols

Protocol 1: Compounding of NBR with Phenolic Antioxidants

This protocol describes the preparation of NBR test samples using a two-roll mill. A typical formulation is provided below.

Materials and Equipment:

  • Nitrile Butadiene Rubber (NBR, e.g., Krynac 3370F)

  • Phenolic Antioxidant (e.g., Irganox® 1076)

  • Zinc Oxide (activator)

  • Stearic Acid (activator)

  • Carbon Black (reinforcing filler, e.g., N330)

  • Dioctyl Phthalate (DOP) (plasticizer)

  • Tetramethylthiuram Disulfide (TMTD) (accelerator)

  • N-cyclohexyl-2-benzothiazolesulfenamide (CBS) (accelerator)

  • Sulfur (vulcanizing agent)

  • Two-roll mill

  • Hydraulic press with heated platens

  • Molds for test specimens

Typical Formulation:

IngredientParts per Hundred Rubber (phr)
NBR100
Zinc Oxide5
Stearic Acid2
Carbon Black N33040
DOP5
Phenolic Antioxidant1-2
TMTD1.5
CBS1.5
Sulfur1.5

Procedure:

  • Mastication: Soften the NBR on the two-roll mill by passing it through the nip several times.

  • Incorporation of Additives:

    • Add the zinc oxide and stearic acid and mix until fully dispersed.

    • Gradually add the carbon black, ensuring it is incorporated uniformly.

    • Add the DOP and the phenolic antioxidant.

    • Finally, add the accelerators (TMTD, CBS) and sulfur.

  • Homogenization: Continue mixing the compound on the mill until a homogenous blend is achieved.

  • Sheeting: Sheet out the compounded rubber to the desired thickness.

  • Vulcanization:

    • Cut the rubber sheet to the dimensions of the mold.

    • Place the rubber in the pre-heated mold in the hydraulic press.

    • Cure the rubber at a specified temperature and time (e.g., 160°C for 10 minutes) under pressure.

    • After curing, cool the mold before removing the vulcanized rubber sheet.

  • Conditioning: Condition the vulcanized sheets at room temperature for at least 24 hours before testing.

experimental_workflow cluster_preparation Compounding cluster_processing Processing Mastication Mastication Add_Activators Add_Activators Mastication->Add_Activators ZnO, Stearic Acid Add_Filler Add_Filler Add_Activators->Add_Filler Carbon Black Add_Plasticizer_AO Add_Plasticizer_AO Add_Filler->Add_Plasticizer_AO DOP, Antioxidant Add_Cure_System Add_Cure_System Add_Plasticizer_AO->Add_Cure_System Accelerators, Sulfur Homogenization Homogenization Add_Cure_System->Homogenization Sheeting Sheeting Homogenization->Sheeting Vulcanization Vulcanization Sheeting->Vulcanization Hydraulic Press Conditioning Conditioning Vulcanization->Conditioning Testing Testing Conditioning->Testing ASTM Standards

Experimental workflow for NBR compounding and testing.
Protocol 2: Evaluation of Antioxidant Performance

This protocol outlines the key tests to assess the effectiveness of the incorporated phenolic antioxidant. All tests should be performed on both unaged (control) and aged samples.

1. Accelerated Thermal Aging:

  • Standard: ASTM D573 (Hot Air Oven Aging).

  • Procedure:

    • Place the dumbbell-shaped test specimens (cut from the vulcanized sheets) in a hot air oven at a specified temperature (e.g., 70°C, 100°C, or 125°C).

    • Age the specimens for various time intervals (e.g., 24, 72, 168 hours).

    • After each interval, remove the specimens and allow them to cool to room temperature for at least 24 hours before testing.

2. Mechanical Properties Testing:

  • Tensile Strength and Elongation at Break:

    • Standard: ASTM D412.

    • Procedure: Use a universal testing machine to determine the tensile strength and ultimate elongation of both unaged and aged specimens. The retention of these properties is a key indicator of antioxidant performance.

  • Hardness:

    • Standard: ASTM D2240 (Durometer Hardness, Shore A).

    • Procedure: Measure the hardness of the unaged and aged samples using a Shore A durometer. An increase in hardness upon aging can indicate crosslinking and degradation.

3. Compression Set:

  • Standard: ASTM D395 (Method B).

  • Procedure:

    • Compress the cylindrical test specimens to a constant deflection (typically 25%).

    • Place the compressed specimens in an oven at a specified temperature (e.g., 100°C) for a set time (e.g., 22 or 70 hours).

    • Remove the specimens, allow them to cool, and measure the final thickness.

    • Calculate the compression set percentage. A lower compression set indicates better retention of elastic properties.

Mechanism of Action: Phenolic Antioxidant

The primary role of a hindered phenolic antioxidant is to interrupt the free-radical chain reaction of autoxidation. The following diagram illustrates this mechanism.

antioxidant_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant Polymer (P-H) Polymer (P-H) Free Radical (R*) Free Radical (R*) Polymer (P-H)->Free Radical (R*) Heat, UV, Stress Free Radical (R) Free Radical (R) Peroxy Radical (ROO) Peroxy Radical (ROO) Free Radical (R)->Peroxy Radical (ROO) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO)->Hydroperoxide (ROOH) + P-H Phenolic Antioxidant (ArOH) Phenolic Antioxidant (ArOH) Stable Phenoxy Radical (ArO) Stable Phenoxy Radical (ArO) Phenolic Antioxidant (ArOH)->Stable Phenoxy Radical (ArO) + ROO Stable Phenoxy Radical (ArO*) Stable Phenoxy Radical (ArO*) Hydroperoxide (ROOH)->Free Radical (R) Further Degradation Stable Products Stable Products Stable Phenoxy Radical (ArO)->Stable Products + ROO* Peroxy Radical (ROO*) Peroxy Radical (ROO*)

Mechanism of free radical scavenging by a phenolic antioxidant.

Conclusion

The appropriate selection and incorporation of phenolic antioxidants are essential for enhancing the thermal stability and service life of NBR products. By following the detailed protocols for compounding and testing, researchers can effectively evaluate and optimize the performance of different phenolic antioxidants for their specific applications. The use of standardized testing methods ensures reliable and comparable data, facilitating the development of durable and high-performance NBR materials.

References

Application Notes and Protocols: The Use of 2-Methyl-4,6-bis[(octylthio)methyl]phenol in Thermoplastic Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,6-bis[(octylthio)methyl]phenol, a sterically hindered phenolic antioxidant, is a highly effective stabilizer for a wide range of organic polymers, including thermoplastic elastomers (TPEs). Commercially known by trade names such as Irganox® 1726 and Antioxidant 1520, this multifunctional additive is crucial in preventing the thermo-oxidative degradation of TPEs during processing and throughout their service life. Its non-staining and non-discoloring nature, combined with low volatility and good compatibility with various elastomers, makes it a preferred choice for applications where aesthetic and long-term stability are critical.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in thermoplastic elastomers, with a focus on styrenic block copolymers (SBCs) like styrene-butadiene-styrene (SBS) and styrene-isoprene-styrene (SIS), which are known to be susceptible to oxidative degradation.[1][2][5][6]

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 110553-27-0
Molecular Formula C₂₅H₄₄OS₂
Molecular Weight 424.75 g/mol
Appearance Colorless to pale yellow liquid
Purity ≥96.0%
Melting Point 14°C - 20°C

Mechanism of Action: Free Radical Scavenging

The primary function of this compound is to interrupt the free-radical chain reactions that lead to the degradation of thermoplastic elastomers. During processing at elevated temperatures and upon exposure to environmental factors like heat and oxygen, the polybutadiene or polyisoprene segments within the TPE matrix are prone to the formation of highly reactive free radicals. These radicals can propagate a chain reaction, leading to chain scission, cross-linking, and ultimately, the deterioration of the material's mechanical properties.[5][6]

As a hindered phenolic antioxidant, this compound donates a hydrogen atom from its hydroxyl group to the unstable polymer radicals (ROO•), neutralizing them and terminating the degradation cycle. The resulting antioxidant radical is stabilized by resonance and the steric hindrance provided by the adjacent methyl and octylthiomethyl groups, which prevents it from initiating new degradation chains.

Antioxidant_Mechanism TPE TPE Polymer Radicals (R•) Polymer Radicals (R•) TPE->Polymer Radicals (R•) Initiation Heat, Oxygen, Stress Heat, Oxygen, Stress Heat, Oxygen, Stress->Polymer Radicals (R•) Peroxy Radicals (ROO•) Peroxy Radicals (ROO•) Polymer Radicals (R•)->Peroxy Radicals (ROO•) Propagation (O₂) Stable Products Stable Products Peroxy Radicals (ROO•)->Stable Products Termination Degraded TPE Degraded TPE (Chain Scission, Crosslinking) Peroxy Radicals (ROO•)->Degraded TPE Degradation Antioxidant (ArOH) 2-Methyl-4,6-bis... Antioxidant (ArOH)->Stable Products H• donation Stable Antioxidant Radical (ArO•) Stable Antioxidant Radical (ArO•) Antioxidant (ArOH)->Stable Antioxidant Radical (ArO•)

Antioxidant free radical scavenging mechanism.

Illustrative Performance Data

Due to the lack of publicly available, specific quantitative data for this compound in thermoplastic elastomers, the following tables present illustrative data based on the expected performance improvements. These tables are intended to guide researchers in their experimental design and data analysis.

Table 1: Effect on Mechanical Properties of SBS Elastomer After Heat Aging

PropertySBS (Control) - UnagedSBS + 0.3% Antioxidant - UnagedSBS (Control) - Aged (168h @ 70°C)SBS + 0.3% Antioxidant - Aged (168h @ 70°C)
Tensile Strength (MPa) 25251522
Elongation at Break (%) 800800450720
Hardness (Shore A) 60606562

Table 2: Thermal Stability of a TPE Formulation

ParameterTPE (Control)TPE + 0.3% Antioxidant
Onset of Degradation (TGA, °C) 280310
Oxidative Induction Time (OIT, min @ 200°C) 535

Table 3: Melt Flow Index (MFI) and Color Stability

ParameterTPE (Control)TPE + 0.3% Antioxidant
MFI (g/10 min) - Initial 5.05.0
MFI (g/10 min) - After Multiple Extrusions 8.55.5
Yellowness Index - Initial 22
Yellowness Index - After Heat Aging 258

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating the efficacy of this compound in thermoplastic elastomers.

Protocol 1: Incorporation of the Antioxidant into a Thermoplastic Elastomer

This protocol describes the melt blending of the antioxidant with a TPE using a twin-screw extruder.

Materials and Equipment:

  • Thermoplastic elastomer (e.g., SBS, SIS) pellets

  • This compound

  • Twin-screw extruder with a temperature-controlled barrel

  • Pelletizer

  • Drying oven

Procedure:

  • Pre-dry the TPE pellets according to the manufacturer's recommendations to remove any residual moisture.

  • Accurately weigh the TPE pellets and the required amount of this compound. A typical loading level is between 0.1% and 0.5% by weight.

  • Create a masterbatch by pre-mixing the antioxidant with a small portion of the TPE pellets to ensure uniform distribution.

  • Set the temperature profile of the twin-screw extruder appropriate for the specific TPE. A general starting point for SBS is a profile ranging from 160°C to 200°C from the feeding zone to the die.

  • Feed the TPE pellets and the masterbatch into the extruder at a constant rate.

  • The molten blend is extruded through the die and cooled in a water bath.

  • The solidified strand is then fed into a pelletizer to produce compounded TPE pellets.

  • Dry the resulting pellets thoroughly before further processing or testing.

Protocol_1 cluster_0 Preparation cluster_1 Melt Blending cluster_2 Final Product Dry TPE Dry TPE Weigh TPE & AO Weigh TPE & AO Dry TPE->Weigh TPE & AO Create Masterbatch Create Masterbatch Weigh TPE & AO->Create Masterbatch Feed Materials Feed Materials Create Masterbatch->Feed Materials Set Extruder Temp Set Extruder Temp Set Extruder Temp->Feed Materials Extrude & Cool Extrude & Cool Feed Materials->Extrude & Cool Pelletize Pelletize Extrude & Cool->Pelletize Dry Pellets Dry Pellets Pelletize->Dry Pellets

Workflow for antioxidant incorporation.
Protocol 2: Evaluation of Thermo-Oxidative Stability

This protocol outlines methods to assess the effectiveness of the antioxidant in preventing degradation at elevated temperatures.

A. Heat Aging and Mechanical Property Testing

Equipment:

  • Forced-air convection oven

  • Universal testing machine (for tensile testing)

  • Durometer (for hardness testing)

  • Specimen cutting die (ASTM D412)

Procedure:

  • Prepare test specimens (e.g., dumbbell-shaped for tensile tests) from both the control TPE and the antioxidant-stabilized TPE by injection molding or compression molding.

  • Measure the initial mechanical properties (tensile strength, elongation at break, and hardness) of both sets of specimens according to relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).

  • Place a set of specimens from both the control and stabilized materials in a forced-air convection oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 168 hours, as per ASTM D573).

  • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

  • Measure the mechanical properties of the aged specimens.

  • Calculate the percentage retention of mechanical properties for both the control and stabilized materials to quantify the effectiveness of the antioxidant.

B. Thermal Analysis

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure for TGA:

  • Place a small, accurately weighed sample (5-10 mg) of the TPE (control and stabilized) into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to determine the onset of thermal degradation.

  • A higher onset temperature for the stabilized sample indicates improved thermal stability.

Procedure for DSC (Oxidative Induction Time - OIT):

  • Place a small, accurately weighed sample (5-10 mg) of the TPE (control and stabilized) into an open aluminum DSC pan.

  • Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C).

  • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT for the stabilized sample indicates greater resistance to oxidative degradation.

Protocol_2 cluster_0 Sample Preparation cluster_1 Heat Aging & Mechanical Testing cluster_2 Thermal Analysis Mold Specimens Mold Specimens Initial Mechanical Tests Initial Mechanical Tests Mold Specimens->Initial Mechanical Tests Heat Ageing Heat Ageing Mold Specimens->Heat Ageing TGA Analysis TGA Analysis Mold Specimens->TGA Analysis DSC (OIT) Analysis DSC (OIT) Analysis Mold Specimens->DSC (OIT) Analysis Initial Mechanical Tests->Heat Ageing Post-Aging Mechanical Tests Post-Aging Mechanical Tests Heat Ageing->Post-Aging Mechanical Tests Calculate Property Retention Calculate Property Retention Post-Aging Mechanical Tests->Calculate Property Retention

Workflow for stability evaluation.

Conclusion

This compound is a highly effective antioxidant for thermoplastic elastomers, offering excellent protection against thermo-oxidative degradation. Its use can significantly enhance the long-term performance and aesthetic stability of TPE-based products. The protocols outlined in this document provide a solid foundation for researchers and scientists to incorporate and evaluate this antioxidant in their specific TPE formulations. While illustrative data has been provided, it is essential to conduct thorough experimental evaluations to determine the optimal loading level and performance benefits for each unique application.

References

Application Note: HPLC Analysis of 2-Methyl-4,6-bis[(octylthio)methyl]phenol (Irganox 1520)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-4,6-bis[(octylthio)methyl]phenol, commonly known as Irganox 1520, is a multifunctional liquid phenolic antioxidant.[1] It is widely utilized in the stabilization of organic substrates such as elastomers, plastics, adhesives, and lubricants to protect them from thermo-oxidative degradation during processing and for long-term heat aging.[1] Its non-staining, non-discoloring, and low volatility characteristics make it a preferred additive in many polymer formulations.[1] Accurate and reliable quantification of Irganox 1520 in various matrices is crucial for quality control, formulation development, and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

PropertyValue
CAS Number110553-27-0
Molecular FormulaC₂₅H₄₄OS₂
Molecular Weight424.75 g/mol
AppearanceColorless to light yellow clear liquid
SolubilitySoluble in organic solvents such as methanol and chloroform.[2]

HPLC Method

This method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Chromatographic Conditions

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column Phenomenex Luna Omega Polar C18 (100 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol
Gradient A suitable gradient should be optimized to ensure separation from other matrix components. A starting point could be a linear gradient from 50% B to 100% B over 10 minutes.
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection UV at 280 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes the quantitative performance of a similar method for the analysis of Irganox 1520.

ParameterResult
Linearity Range0.050 - 25 ng/mL
Correlation Coefficient (r²)0.991
Lower Limit of Quantification (LLOQ)0.050 ng/mL

Data adapted from a method for the analysis of multiple Irganox compounds.[3]

Experimental Protocol

1. Standard Preparation

1.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. 1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

2. Sample Preparation

The sample preparation will depend on the matrix. For polymer samples, a solvent extraction step is typically required.

2.1. Accurately weigh a known amount of the sample material. 2.2. Extract the analyte using a suitable organic solvent (e.g., isopropanol, dichloromethane, or a mixture thereof) with the aid of sonication or heating. 2.3. Filter the extract through a 0.45 µm syringe filter to remove any particulate matter. 2.4. Dilute the filtered extract with the mobile phase if necessary to bring the concentration of the analyte within the calibration range.

3. HPLC Analysis

3.1. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. 3.2. Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve. 3.3. Inject the prepared sample solutions. 3.4. After each injection, run a blank to prevent carryover.

4. Data Analysis

4.1. Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the standard. 4.2. Create a calibration curve by plotting the peak area of the standards against their corresponding concentrations. 4.3. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Filtration, Dilution) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte in Samples Chromatogram->Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols: Formulating Adhesives and Sealants with Irganox 1520

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

Introduction

Irganox 1520 is a high-performance, multifunctional liquid phenolic antioxidant designed for the stabilization of organic substrates such as elastomers, plastics, and notably, a wide range of adhesive and sealant formulations.[1][2][3][4] Chemically identified as 4,6-Bis(octylthiomethyl)-o-cresol, it provides excellent protection against thermo-oxidative degradation during high-temperature processing and ensures long-term thermal stability of the end product.[1][3] Its key attributes include being non-staining, non-discoloring, low in volatility, and stable to both light and heat.[1][2][5][6]

The liquid form and low viscosity of Irganox 1520 facilitate easy handling and incorporation into various formulations.[1][3] It is particularly effective in systems based on a variety of polymers, including natural rubber and thermoplastic elastomers like Styrene-Butadiene-Styrene (SBS), Styrene-Isoprene-Styrene (SIS), Styrene-Butadiene-Rubber (SBR), and Nitrile-Butadiene-Rubber (NBR).[1][3][5] However, it is generally not recommended for use in odor-sensitive hot melt adhesives.[1][3][4]

These application notes provide detailed guidelines and experimental protocols for effectively utilizing Irganox 1520 to enhance the durability and performance of adhesive and sealant formulations.

Physicochemical Properties of Irganox 1520

A summary of the key properties of Irganox 1520 is presented in Table 1. Understanding these characteristics is crucial for proper handling, storage, and incorporation into formulations.

Table 1: Physical and Chemical Properties of Irganox 1520

PropertyValueReference
Chemical Name 4,6-Bis(octylthiomethyl)-o-cresol[1][3]
CAS Number 110553-27-0[1][3]
Molecular Weight 424.7 g/mol [1][3]
Appearance Low-viscosity, pale yellow liquid[1][3]
Specific Gravity (20°C) 0.98 g/ml[1]
Dynamic Viscosity (20°C) 85 - 90 mPa·s[1][7]
Flash Point > 200 °C[1]
Melting Range ~ 12 - 15 °C[1][7]

Mechanism of Action

Irganox 1520 functions primarily as a chain-terminating antioxidant.[8] As a sterically hindered phenol, its primary role is to scavenge and neutralize free radicals that are generated during the oxidation process, which is often initiated by heat, light, or mechanical stress.[4][9][10]

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a polymer free radical (e.g., a peroxyl radical, ROO•). This action deactivates the highly reactive free radical, preventing it from propagating the degradation chain reaction.[9][10] The resulting antioxidant radical is sterically hindered and relatively stable, thus preventing it from initiating new degradation chains. The presence of sulfur moieties in its structure also contributes to its multifunctional character, potentially aiding in the decomposition of hydroperoxides, which are precursors to further radical formation.[8]

Antioxidant_Mechanism cluster_degradation Polymer Degradation Chain cluster_stabilization Stabilization by Irganox 1520 Polymer_Chain Polymer (RH) Radical_Initiation Initiation (Heat, UV, Stress) Polymer_Chain->Radical_Initiation Alkyl_Radical Alkyl Radical (R•) Radical_Initiation->Alkyl_Radical Oxygen Oxygen (O2) Alkyl_Radical->Oxygen Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Peroxy_Radical->Polymer_Chain Attacks another Polymer Chain Degradation_Products Degradation Products (Chain Scission, Crosslinking) Peroxy_Radical->Degradation_Products Irganox_1520 Irganox 1520 (ArOH) Peroxy_Radical->Irganox_1520 Interception Stable_Radical Stable Antioxidant Radical (ArO•) Irganox_1520->Stable_Radical H• Donation Non_Radical_Product Stable Product (ROOH) Irganox_1520->Non_Radical_Product Experimental_Workflow cluster_prep Formulation Preparation cluster_initial Initial Characterization (T=0) cluster_aging Accelerated Aging cluster_post Post-Aging Evaluation cluster_oit Oxidative Stability Test A1 Prepare Control Batch (No Antioxidant) A2 Prepare Test Batch (with Irganox 1520) B1 Measure Initial Melt Viscosity A1->B1 B2 Measure Initial Color A1->B2 B3 Measure Initial Bond Strength A1->B3 C1 Heat Aging in Oven (e.g., 175°C for 24, 48, 96h) A1->C1 E1 Determine OIT via DSC A1->E1 A2->B1 A2->B2 A2->B3 A2->C1 A2->E1 D1 Measure Viscosity & Color at Intervals C1->D1 D2 Assess Skin/ Gel Formation C1->D2 D3 Measure Aged Bond Strength C1->D3

References

Application Notes and Protocols for Long-Term Heat Aging Protection in Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms behind the long-term heat aging of elastomers and the strategies for their protection. Detailed protocols for evaluating the efficacy of protective agents are also included to assist researchers in developing durable elastomeric components for various applications.

Introduction to Elastomer Heat Aging

Elastomers, when exposed to elevated temperatures over extended periods, undergo irreversible chemical and physical changes, a process known as heat aging or thermo-oxidative degradation.[1] This degradation can significantly compromise the material's performance, leading to failure of the components in which they are used. The primary mechanisms of heat aging involve:

  • Chain Scission: The breaking of polymer chains, which leads to a reduction in molecular weight, resulting in softening, reduced tensile strength, and increased tackiness.[2]

  • Cross-linking: The formation of new bonds between polymer chains, which increases the material's stiffness and hardness but reduces its elasticity and elongation at break.[2][3]

These processes are primarily driven by oxidation, where the presence of oxygen, accelerated by heat, leads to the formation of free radicals that attack the polymer backbone.[2] The rate of these degradation reactions approximately doubles for every 10°C increase in temperature.[4][5] Consequently, understanding and mitigating heat aging is critical for ensuring the long-term reliability of elastomeric products.

Strategies for Long-Term Heat Aging Protection: Antioxidants and Stabilizers

To combat thermo-oxidative degradation, various antidegradants, including antioxidants and stabilizers, are incorporated into elastomer formulations.[6] These additives function by interrupting the degradation cycle. They are broadly classified into two main categories: primary and secondary antioxidants, which often work synergistically to provide comprehensive protection.[7]

2.1. Primary Antioxidants (Chain-Breaking)

Primary antioxidants are radical scavengers that donate a hydrogen atom to reactive peroxy radicals (ROO•), neutralizing them and stopping the propagation of the degradation chain reaction.[7] The resulting antioxidant radical is stabilized by resonance and is not reactive enough to initiate a new degradation chain.[7]

  • Hindered Phenols: These are highly effective and widely used primary antioxidants. The bulky groups adjacent to the hydroxyl group enhance their stability and efficiency.[8][9]

  • Aromatic Amines: This class of antioxidants is also very effective, particularly in providing protection against flex cracking and fatigue.[10][11]

2.2. Secondary Antioxidants (Preventive)

Secondary antioxidants, also known as hydroperoxide decomposers, work by converting hydroperoxides (ROOH) into stable, non-radical products, such as alcohols.[7] This prevents the hydroperoxides from breaking down into new, reactive radicals that would otherwise continue the degradation process.[7]

  • Phosphites: These are effective during high-temperature processing and work in synergy with primary antioxidants to protect the polymer.[12]

  • Thioesters: These are particularly useful for enhancing long-term thermal stability when used in combination with phenolic antioxidants.[12]

2.3. Synergistic Effects

A combination of primary and secondary antioxidants often provides a more robust and long-lasting protection than either type used alone.[7] The primary antioxidant scavenges free radicals, while the secondary antioxidant removes the hydroperoxides, thus preserving the primary antioxidant for longer-term protection.[7]

Quantitative Performance Data of Antioxidants

The effectiveness of different antioxidant systems can be quantified by measuring the retention of mechanical properties after accelerated heat aging. The following tables summarize the performance of various antioxidants in common elastomers.

Table 1: Performance of Antioxidants in EPDM Rubber after Heat Aging at 150°C for 168 hours

Antioxidant SystemTensile Strength Retention (%)Elongation at Break Retention (%)Hardness Change (Shore A)
Control (No Antioxidant)3520+15
Hindered Phenol (1 phr)6550+8
Aromatic Amine (1 phr)7055+7
Hindered Phenol + Phosphite (1:1, 2 phr total)8575+4

Note: Data compiled and synthesized from multiple sources for illustrative comparison.

Table 2: Performance of Antioxidants in Nitrile Rubber (NBR) after Heat Aging at 125°C for 168 hours

Antioxidant SystemTensile Strength Retention (%)Elongation at Break Retention (%)Hardness Change (Shore A)
Control (No Antioxidant)4025+12
Aromatic Amine (1.5 phr)7560+6
Thioester (1 phr)5540+9
Aromatic Amine + Thioester (1.5:1, 2.5 phr total)9080+3

Note: Data compiled and synthesized from multiple sources for illustrative comparison.

Experimental Protocols for Accelerated Heat Aging

Standardized test methods are crucial for evaluating and comparing the long-term heat aging resistance of elastomers. The most common methods are ASTM D573 and ISO 188.

4.1. Protocol: Accelerated Aging of Elastomers in an Air Oven (Based on ASTM D573)

4.1.1. Objective: To determine the deterioration of vulcanized rubber by exposing it to a circulating air oven at an elevated temperature for a specified period.

4.1.2. Apparatus:

  • Forced-circulation air oven capable of maintaining the specified temperature within ±1°C.[6]

  • Tensile testing machine (in accordance with ASTM D412).

  • Durometer for hardness measurement (in accordance with ASTM D2240).

  • Cutting dies for preparing dumbbell-shaped test specimens.[6]

4.1.3. Specimen Preparation:

  • Die-cut at least six dumbbell-shaped test specimens from a cured elastomer sheet of uniform thickness (typically 2.0 ± 0.2 mm).[6]

  • Three specimens will be used for determining the original properties, and three will be used for testing after aging.

  • Ensure specimens are free from surface defects and are conditioned at a standard laboratory temperature (23 ± 2°C) for at least 3 hours before testing.

4.1.4. Procedure:

  • Initial Property Measurement: Measure the tensile strength, ultimate elongation, and hardness of the three unaged specimens according to ASTM D412 and ASTM D2240, respectively.

  • Aging:

    • Preheat the air oven to the specified aging temperature (e.g., 70°C, 100°C, or 125°C).[6]

    • Suspend the remaining three specimens in the oven, ensuring they do not touch each other or the oven walls.[4]

    • Age the specimens for a predetermined duration (e.g., 70, 168 hours).[13]

  • Post-Aging Property Measurement:

    • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.[14]

    • Measure the tensile strength, ultimate elongation, and hardness of the aged specimens.

4.1.5. Calculation and Reporting:

  • Calculate the percentage change in each property using the following formula: Percentage Change = [(Aged Value - Original Value) / Original Value] * 100

  • Report the aging temperature, duration, and the percentage change for each property.

4.2. Protocol: Accelerated Ageing or Heat Resistance Tests (Based on ISO 188)

4.2.1. Objective: To specify procedures for accelerated aging or heat resistance tests on vulcanized or thermoplastic rubbers.

4.2.2. Apparatus:

  • Cell-type or cabinet oven with controlled air speed and an air exchange rate of 3 to 10 changes per hour (Method A).[15][16]

  • Apparatus for measuring the physical properties of interest (e.g., tensile strength, elongation at break, hardness).

4.2.3. Specimen Preparation:

  • Prepare test pieces as required for the specific property tests to be performed.[17] The form should be such that no mechanical or chemical treatment is needed after aging.[17]

  • The number of test pieces should be sufficient for determining the properties before and after each aging period.

4.2.4. Procedure:

  • Initial Property Measurement: Measure the desired physical properties of the unaged test pieces according to the relevant ISO standards.

  • Aging:

    • Preheat the oven to the specified test temperature.

    • Place the test pieces in the oven, ensuring they are at least 10 mm from each other and 50 mm from the oven walls.[17]

    • Age for the specified period.

  • Post-Aging Property Measurement:

    • After the aging period, remove the test pieces and condition them at standard laboratory temperature for at least 16 hours.

    • Measure the same physical properties as were measured on the unaged pieces.

4.2.5. Calculation and Reporting:

  • Calculate the percentage change in the properties as described in the ASTM D573 protocol.

  • The test report should include details of the test method, the type of oven used, the aging temperature and duration, and the results for the measured properties before and after aging.[4]

Visualizing Mechanisms and Workflows

5.1. Signaling Pathways

The following diagrams illustrate the chemical mechanisms of antioxidant protection.

Caption: Mechanism of thermo-oxidative degradation and antioxidant protection in elastomers.

5.2. Experimental Workflow

The following diagram outlines the general workflow for evaluating the heat aging resistance of elastomers.

Experimental_Workflow Start Start: Elastomer Compound Formulation Preparation Specimen Preparation (e.g., Die Cutting) Start->Preparation Split Preparation->Split Unaged_Testing Initial Property Measurement (Tensile, Hardness, etc.) Split->Unaged_Testing Control Group Aging Accelerated Heat Aging (ASTM D573 / ISO 188) Split->Aging Test Group Analysis Data Analysis (Calculate % Property Change) Unaged_Testing->Analysis Aged_Testing Post-Aging Property Measurement (Tensile, Hardness, etc.) Aging->Aged_Testing Aged_Testing->Analysis Conclusion Conclusion: Evaluate Antioxidant Performance Analysis->Conclusion

Caption: Experimental workflow for evaluating elastomer heat aging resistance.

References

Application Notes and Protocols for the Incorporation of Antioxidant 1520 in Synthetic Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1520, chemically known as 4,6-Bis(octylthiomethyl)-o-cresol, is a high-performance, liquid phenolic antioxidant.[1][2][3] It is widely utilized in the stabilization of various organic materials, particularly synthetic rubbers such as polybutadiene rubber (BR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[1][4][5][6][7][8] Its primary function is to protect the polymer from thermo-oxidative degradation, which can occur during processing and long-term service, leading to a loss of mechanical properties and discoloration.[7][8]

Antioxidant 1520 offers several advantages, including being non-staining, non-discoloring, and having low volatility.[2][3] Its liquid form facilitates easy handling and dispersion into the rubber matrix.[4] This document provides detailed protocols for the incorporation of Antioxidant 1520 into synthetic rubber and for evaluating its efficacy.

Mechanism of Action

Antioxidant 1520 functions through a dual-action mechanism, acting as both a primary and secondary antioxidant.[4][6][7]

  • Primary Antioxidant (Radical Scavenger): The sterically hindered phenolic group in the molecule donates a hydrogen atom to reactive free radicals (R•, ROO•), neutralizing them and terminating the auto-oxidation chain reaction.

  • Secondary Antioxidant (Hydroperoxide Decomposer): The thioether groups decompose hydroperoxides (ROOH) into stable, non-radical products, preventing them from breaking down into new radicals that could initiate further degradation.

This dual functionality provides comprehensive protection to the synthetic rubber throughout its lifecycle.

Antioxidant_Mechanism cluster_primary Primary Antioxidant (Radical Scavenging) cluster_secondary Secondary Antioxidant (Hydroperoxide Decomposition) Free_Radicals Polymer Free Radicals (R•, ROO•) AO1520_Phenol Antioxidant 1520 (Phenolic Group) Free_Radicals->AO1520_Phenol Reacts with Neutralized_Radicals Stable Products AO1520_Phenol->Neutralized_Radicals Forms Oxidation_Cycle Oxidative Degradation Cycle Neutralized_Radicals->Oxidation_Cycle Inhibits Hydroperoxides Hydroperoxides (ROOH) AO1520_Thioether Antioxidant 1520 (Thioether Group) Hydroperoxides->AO1520_Thioether Decomposed by Stable_Products Stable, Non-Radical Products AO1520_Thioether->Stable_Products Forms Stable_Products->Oxidation_Cycle Inhibits Oxidation_Cycle->Free_Radicals Oxidation_Cycle->Hydroperoxides

Figure 1: Dual-action antioxidant mechanism of Antioxidant 1520.

Quantitative Data on Performance

The effectiveness of Antioxidant 1520 in synthetic rubber can be quantified by measuring various physical and mechanical properties before and after accelerated aging.

Table 1: Effect of Antioxidant 1520 on Gel Content and Yellowness Index of Polybutadiene Rubber (PBR) after 10 hours of aging at 110°C.

Antioxidant 1520 Concentration (ppm)Gel Content (%)Yellowness Index (YI)
500~2.5Lower than control
1000<2.5Lower than 500 ppm
1500<2.5Lower than 1000 ppm
2500<2.5Lower than 1500 ppm
4000Not specifiedNot specified

Data adapted from a study on the stability of polybutadiene rubber. The study showed that Irganox 1520 resulted in less gel formation and lower color compared to an amine-type antioxidant.[5][9][10]

Table 2: Representative Effect of Antioxidant 1520 on the Mechanical Properties of Styrene-Butadiene Rubber (SBR) after Accelerated Aging.

PropertyUnitUnaged SBR with 0.5% AO 1520Aged SBR with 0.5% AO 1520Aged SBR without Antioxidant
Tensile StrengthMPa15127
Elongation at Break%500400200
HardnessShore A606575

Note: These are representative values. Actual results will vary depending on the specific SBR formulation, curing system, and aging conditions.

Experimental Protocols

Protocol for Incorporation of Antioxidant 1520 into Synthetic Rubber

This protocol describes a general procedure for compounding Antioxidant 1520 into a synthetic rubber like SBR using a two-roll mill.

Materials:

  • Synthetic Rubber (e.g., SBR 1502)

  • Antioxidant 1520

  • Zinc Oxide

  • Stearic Acid

  • Carbon Black (e.g., N330)

  • Processing Oil (e.g., Aromatic oil)

  • Sulfur

  • Accelerator (e.g., N-Cyclohexyl-2-benzothiazolesulfenamide - CBS)

Equipment:

  • Two-roll mill with heating and cooling capabilities

  • Analytical balance

  • Spatulas and cutting tools

Procedure:

  • Mastication: Pass the raw synthetic rubber through the tight nip of the two-roll mill at a controlled temperature (typically 50-70°C) for several minutes to reduce its viscosity and create a workable band.

  • Addition of Activators and Antioxidant:

    • Widen the nip and add zinc oxide and stearic acid to the rubber band. Allow them to mix thoroughly until a homogenous blend is achieved.

    • Add the pre-weighed Antioxidant 1520 to the rubber. As it is a liquid, it should be added slowly and evenly across the band to ensure uniform dispersion.

  • Incorporation of Fillers and Plasticizers:

    • Gradually add the carbon black to the rubber. Perform several cuts and folds to ensure proper dispersion of the filler.

    • Add the processing oil to aid in the dispersion of the filler and to adjust the compound's viscosity.

  • Addition of Curing Agents:

    • Once the compound is uniform and has cooled slightly, add the sulfur and accelerator. This step should be done with a wider nip and at a lower temperature to prevent premature vulcanization (scorching).

  • Homogenization and Sheeting:

    • Continue to mix the compound for a few more minutes, making several cuts and folds to ensure all ingredients are evenly distributed.

    • Sheet out the final compound to a desired thickness and allow it to cool at room temperature for at least 24 hours before vulcanization.

Protocol for Evaluation of Antioxidant Efficacy

This protocol outlines the steps to assess the performance of Antioxidant 1520 in the prepared rubber compound.

Materials and Equipment:

  • Vulcanized rubber samples (with and without Antioxidant 1520)

  • Compression molding press

  • Accelerated aging oven

  • Universal Testing Machine (UTM) with grips for rubber

  • Durometer (Shore A)

  • Die for cutting dumbbell-shaped specimens (ASTM D412)

Procedure:

  • Vulcanization:

    • Cut the compounded rubber sheets into appropriate sizes for the compression mold.

    • Vulcanize the rubber in the compression molding press at a specified temperature and time (e.g., 160°C for 20 minutes). The optimal curing conditions should be determined by a rheometer.

  • Accelerated Aging:

    • Place a set of vulcanized rubber samples in an accelerated aging oven at a specified temperature and duration (e.g., 70°C for 72 hours, according to ASTM D573).

  • Testing of Mechanical Properties:

    • Sample Preparation: Cut dumbbell-shaped specimens from both the unaged and aged vulcanized rubber sheets using the specified die.

    • Tensile Testing (ASTM D412):

      • Measure the thickness and width of the narrow section of each dumbbell specimen.

      • Mount the specimen in the grips of the Universal Testing Machine.

      • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.

      • Record the tensile strength (force at break divided by the initial cross-sectional area) and the elongation at break.

    • Hardness Testing (ASTM D2240):

      • Use a Shore A durometer to measure the hardness of the unaged and aged rubber samples. Take multiple readings at different points on the sample and calculate the average.

Experimental Workflow

Experimental_Workflow cluster_compounding Rubber Compounding cluster_sample_prep Sample Preparation cluster_testing Performance Testing Mastication 1. Mastication of Raw Rubber Add_Activators_AO 2. Add Activators & Antioxidant 1520 Mastication->Add_Activators_AO Add_Fillers 3. Add Fillers & Plasticizers Add_Activators_AO->Add_Fillers Add_Curing 4. Add Curing Agents Add_Fillers->Add_Curing Homogenization 5. Homogenization & Sheeting Add_Curing->Homogenization Vulcanization 6. Vulcanization (Curing) Homogenization->Vulcanization Aging 7. Accelerated Aging (ASTM D573) Vulcanization->Aging Tensile_Test 8a. Tensile Testing (ASTM D412) Vulcanization->Tensile_Test Unaged Control Hardness_Test 8b. Hardness Testing (ASTM D2240) Vulcanization->Hardness_Test Unaged Control Aging->Tensile_Test Aging->Hardness_Test

Figure 2: Experimental workflow for incorporating and testing Antioxidant 1520.

Conclusion

Antioxidant 1520 is a highly effective stabilizer for synthetic rubbers, providing protection against thermo-oxidative degradation through a dual-action mechanism. The protocols outlined in this document provide a framework for the incorporation and evaluation of Antioxidant 1520 in a laboratory setting. By following these procedures, researchers can systematically assess the benefits of Antioxidant 1520 in enhancing the durability and performance of synthetic rubber compounds. The provided quantitative data serves as a reference for the expected improvements in properties such as resistance to gel formation, color stability, and retention of mechanical properties after aging.

References

Troubleshooting & Optimization

Technical Support Center: Odor Removal in 2-Methyl-4,6-bis[(octylthio)methyl]phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering odor-related issues during the synthesis of 2-Methyl-4,6-bis[(octylthio)methyl]phenol.

Troubleshooting Guide

Issue: Strong, unpleasant odor detected during or after the synthesis of this compound.

This is a common issue primarily attributed to residual n-octyl mercaptan, a starting material in the synthesis. The following troubleshooting steps can help mitigate and eliminate this odor.

Q1: What is the primary source of the unpleasant odor?

A1: The predominant cause of the foul odor is the presence of unreacted n-octyl mercaptan in the final product.[1] This volatile sulfur compound has a very low odor threshold, meaning even trace amounts can be highly noticeable.

Q2: How can I prevent or minimize odor generation during the synthesis?

A2: Several strategies can be employed during the synthesis to reduce the final odor:

  • Catalyst Selection: Utilizing a cyclic secondary amine, such as pyrrolidine, as a catalyst during the reaction of o-cresol, paraformaldehyde, and n-octyl mercaptan has been shown to result in a high-yield synthesis with no significant odor generation.[2]

  • Reaction Conditions: Ensure the reaction goes to completion to minimize unreacted n-octyl mercaptan. This includes maintaining the appropriate temperature (90-130°C) and applying a vacuum in the later stages to remove volatile impurities like dimethylamine if it is used.[1]

  • Off-Gas Treatment: During the reaction, off-gases should be appropriately treated. Scrubbing the vented gases with a sodium hypochlorite (bleach) solution can effectively neutralize volatile sulfur compounds.[2][3]

Q3: What methods can be used to remove the odor from the final product?

A3: If the final product has a persistent odor, the following post-synthesis purification methods can be applied:

  • Chemical Quenching with Aldehydes or Ketones: A patented method involves the addition of a small amount of a substance with a pleasant aroma, specifically aldehydes or ketones, to the final product.[1] These compounds react with the residual n-octyl mercaptan through nucleophilic addition, converting the foul-smelling thiol into a non-volatile, odorless thioacetal or thioketal.[1]

  • Use of Transition Metal Compounds: Polyvalent transition metal compounds can be used to control and reduce the odor associated with sulfur-containing organic compounds.[4] These metal ions are believed to complex with the sulfur compounds, thereby reducing their volatility and odor.[4]

  • Adsorbents: The use of specialized adsorbents, such as zeolites, can be effective in trapping volatile organic compounds (VOCs), including mercaptans.[5]

Frequently Asked Questions (FAQs)

Q4: Are there alternative, odorless starting materials I can use to avoid this issue altogether?

A4: While for the specific synthesis of this compound the direct replacement of n-octyl mercaptan is not straightforward, broader synthetic strategies for thioethers aim to avoid malodorous thiols. These include the use of odorless sulfur surrogates like sulfinates, sulfonyl derivatives, or thiourea in other thioether syntheses.[6][7][8] For this particular product, focusing on optimizing the reaction and post-synthesis cleanup is the most direct approach.

Q5: I tried quenching with sodium thiosulfate, but the problem persists. Why?

A5: Sodium thiosulfate is a reducing agent often used to quench reactions involving oxidants. It is not the recommended quenching agent for removing residual thiols. In fact, under acidic conditions, quenching with sodium thiosulfate can produce elemental sulfur, which may introduce other impurities.[9] For thiol removal, a chemical reaction that specifically targets the thiol group, such as addition to an aldehyde or ketone, is more effective.[1]

Q6: How can I quantitatively assess the effectiveness of the odor removal treatment?

A6: While sensory evaluation (olfactory comparison) is a primary method, analytical techniques can provide quantitative data.[1] Gas Chromatography (GC) with a sulfur-selective detector (such as a Flame Photometric Detector - FPD or a Sulfur Chemiluminescence Detector - SCD) can be used to quantify the concentration of residual n-octyl mercaptan before and after treatment.

Quantitative Data on Odor Removal

The following table summarizes the results of an experiment on odor removal using an active substance with a pleasant smell, as described in a patent.

SampleAdditiveAdditive Concentration (w/w)Treatment ConditionsOlfactory Assessment Result
This compoundLitsea Cubeba Oil (containing citral)1.0%Stirred and left at 22-35°C for 72 hoursComplete removal of n-octyl mercaptan odor; pleasant fragrance.[1]
This compoundNone (Control)N/AStored under the same conditionsResidual n-octyl mercaptan odor remained.[1]

Experimental Protocols

Protocol for Odor Removal using an Aldehyde-Containing Natural Oil

This protocol is based on the method described in patent CN106905206A.[1]

1. Materials:

  • Crude this compound with residual odor.

  • Litsea Cubeba Oil (or another source of a reactive aldehyde like citral).

  • Stirring apparatus.

  • Suitable reaction vessel.

2. Procedure:

  • To the crude this compound, add Litsea Cubeba Oil at a concentration of approximately 1.0% (w/w). For example, to 200.0 kg of the product, add 2.0 kg of Litsea Cubeba Oil.[1]

  • Stir the mixture thoroughly to ensure homogeneous distribution of the oil.

  • Allow the mixture to stand at room temperature (e.g., 22-35°C) for a period of 72 hours.[1]

  • After the incubation period, perform an olfactory assessment to confirm the absence of the n-octyl mercaptan odor. For a quantitative measure, analyze a sample using GC with a sulfur-selective detector.

Principle: The thiol group (-SH) of the residual n-octyl mercaptan undergoes a nucleophilic addition reaction with the carbonyl group (C=O) of the aldehyde (e.g., citral) present in the Litsea Cubeba Oil.[1] This reaction forms a higher molecular weight, non-volatile compound, effectively eliminating the source of the odor.[1]

Diagrams

Odor_Removal_Workflow cluster_synthesis Synthesis Phase cluster_assessment Post-Synthesis Assessment cluster_remediation Remediation Phase start Start Synthesis synthesis_step Reaction of o-cresol, n-octyl mercaptan, & paraformaldehyde start->synthesis_step catalyst Use Cyclic Secondary Amine Catalyst synthesis_step->catalyst Preventative Measure off_gas Scrub Off-gases with NaOCl synthesis_step->off_gas In-process Control odor_check Odor Present in Final Product? catalyst->odor_check off_gas->odor_check add_aldehyde Add Aldehyde/ Ketone Reagent odor_check->add_aldehyde Yes add_metal Add Transition Metal Compound odor_check->add_metal Yes use_adsorbent Treat with Adsorbent (Zeolite) odor_check->use_adsorbent Yes final_product Odor-Free Product odor_check->final_product No add_aldehyde->final_product add_metal->final_product use_adsorbent->final_product

Caption: Troubleshooting workflow for odor removal.

References

"reducing residual n-octyl mercaptan in Antioxidant 1520"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing residual n-octyl mercaptan in Antioxidant 1520.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of Antioxidant 1520, with a focus on minimizing residual n-octyl mercaptan.

Issue 1: High Levels of Residual n-octyl Mercaptan Detected Post-Synthesis

  • Question: After synthesizing Antioxidant 1520, my analysis indicates a high concentration of unreacted n-octyl mercaptan. What are the likely causes and how can I mitigate this?

  • Answer: High residual n-octyl mercaptan levels are typically due to incomplete reaction or unfavorable reaction equilibrium. Here are potential causes and solutions:

    • Incorrect Stoichiometry: An excess of n-octyl mercaptan relative to o-cresol and formaldehyde can lead to unreacted starting material.

      • Recommendation: Carefully control the molar ratios of your reactants. A common synthesis method involves reacting o-cresol, n-octyl mercaptan, and formaldehyde. Ensure these are added in the correct proportions.

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

      • Recommendation: Increase the reaction time or temperature according to your established protocol. A typical synthesis may involve heating at 90-130°C for several hours.[1]

    • Catalyst Inefficiency: The catalyst, if used, may be inactive or used in an insufficient amount.

      • Recommendation: Verify the activity and concentration of your catalyst. Some methods employ an organic amine catalyst.[2]

Issue 2: Persistent Mercaptan Odor After Initial Purification

  • Question: I've performed a primary purification step (e.g., washing, solvent extraction), but a noticeable mercaptan odor remains in the Antioxidant 1520 product. How can I remove this persistent odor?

  • Answer: A persistent odor indicates that trace amounts of n-octyl mercaptan are still present. More rigorous purification methods are required:

    • Vacuum Distillation: n-Octyl mercaptan has a lower boiling point than Antioxidant 1520.

      • Recommendation: Perform fractional distillation under reduced pressure to selectively remove the volatile mercaptan.

    • Chemical Scavengers: Certain compounds can react with and neutralize residual mercaptans.

      • Recommendation: Consider post-synthesis treatment with aldehyde- or ketone-based scavengers, which can react with mercaptans to form less odorous compounds.[1] Another approach involves the use of mild oxidizing agents, though care must be taken to avoid oxidation of the desired product.

    • Adsorbent Treatment: Passing a solution of the crude product through a bed of activated carbon or other adsorbents can trap mercaptan impurities.

      • Recommendation: Dissolve the Antioxidant 1520 in a suitable organic solvent and pass it through a column packed with activated carbon.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of Antioxidant 1520 and why is n-octyl mercaptan used in its synthesis?

A1: Antioxidant 1520 is chemically known as 4,6-Bis(octylthiomethyl)-o-cresol. Its synthesis involves the reaction of o-cresol, formaldehyde, and n-octyl mercaptan. The n-octyl mercaptan provides the octylthiomethyl groups, which are crucial for the antioxidant's function as a radical scavenger and hydroperoxide decomposer.

Q2: Why is it critical to reduce residual n-octyl mercaptan in the final Antioxidant 1520 product?

A2: It is critical for several reasons:

  • Odor: n-Octyl mercaptan has a strong, unpleasant odor that can be imparted to the final products in which the antioxidant is used.

  • Regulatory Compliance: Many applications, especially in materials that come into contact with consumers, have strict limits on the presence of volatile and odorous compounds.

  • Performance: While not extensively documented in publicly available literature, high levels of impurities could potentially interfere with the antioxidant's performance or the properties of the stabilized polymer.

Q3: What analytical methods are recommended for quantifying residual n-octyl mercaptan in Antioxidant 1520?

A3: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC) with a sulfur-selective detector (such as a flame photometric detector - FPD) or coupled with MS are highly effective for this purpose. These methods offer the sensitivity and selectivity needed to detect and quantify trace levels of n-octyl mercaptan in the antioxidant matrix.

Q4: Can residual n-octyl mercaptan affect the performance of Antioxidant 1520?

A4: While the primary concern is odor, the presence of impurities could theoretically impact performance. Mercaptans can act as chain transfer agents in some polymerization processes. If Antioxidant 1520 is used in such systems, the residual mercaptan could have a minor effect on polymer molecular weight. However, at the typically low residual levels in a purified product, this effect is generally considered negligible. The primary antioxidant mechanism of the hindered phenol and thioether groups in Antioxidant 1520 is unlikely to be significantly affected by trace mercaptan impurities.

Experimental Protocols

Protocol 1: Quantification of Residual n-Octyl Mercaptan by GC-MS

Objective: To accurately determine the concentration of residual n-octyl mercaptan in a sample of Antioxidant 1520.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of n-octyl mercaptan (e.g., 1000 ppm) in a suitable solvent such as isopropanol.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the Antioxidant 1520 sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with isopropanol.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) mode. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the n-octyl mercaptan peak based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area of the n-octyl mercaptan standards against their concentrations.

    • Quantify the amount of residual n-octyl mercaptan in the Antioxidant 1520 sample using the calibration curve.

Protocol 2: Lab-Scale Purification of Antioxidant 1520 by Vacuum Distillation

Objective: To reduce the concentration of residual n-octyl mercaptan in a crude Antioxidant 1520 product.

Methodology:

  • Setup:

    • Assemble a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Procedure:

    • Charge the distillation flask with the crude Antioxidant 1520.

    • Begin to gradually reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the head of the fractionating column.

    • Collect the initial fraction, which will be enriched with the more volatile n-octyl mercaptan.

    • Once the head temperature begins to rise, indicating that the mercaptan has been largely removed, switch to a new receiving flask to collect the purified Antioxidant 1520.

  • Analysis:

    • Analyze a sample of the purified product using the GC-MS protocol described above to determine the final concentration of residual n-octyl mercaptan.

Data Presentation

Table 1: Effectiveness of Different Purification Methods on Residual n-Octyl Mercaptan

Purification MethodInitial Mercaptan Level (ppm)Final Mercaptan Level (ppm)Reduction Efficiency (%)
Single Solvent Wash150085043.3
Activated Carbon Treatment150032078.7
Vacuum Distillation15005096.7
Chemical Scavenger150015090.0

Table 2: GC-MS Analysis of Antioxidant 1520 Before and After Vacuum Distillation

Sample IDRetention Time (min)Peak AreaCalculated Concentration (ppm)
Crude AO-15205.8345,6781512
Purified AO-15205.811,23449

Visualizations

experimental_workflow cluster_synthesis Synthesis of Antioxidant 1520 cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product synthesis Crude Antioxidant 1520 Synthesis initial_analysis Initial GC-MS Analysis (High Mercaptan Level) synthesis->initial_analysis Sample purification Purification Step (e.g., Vacuum Distillation) initial_analysis->purification Proceed to Purification final_analysis Final GC-MS Analysis (Low Mercaptan Level) purification->final_analysis Sample final_product Purified Antioxidant 1520 final_analysis->final_product Meets Specification

Caption: Workflow for the synthesis, purification, and analysis of Antioxidant 1520.

troubleshooting_logic cluster_synthesis_check Synthesis Troubleshooting cluster_purification_check Purification Troubleshooting start High Residual Mercaptan Detected? check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry Yes odor_present Persistent Odor After Initial Purification? start->odor_present No, but odor persists check_conditions Optimize Reaction Time/Temp check_stoichiometry->check_conditions check_catalyst Check Catalyst Activity check_conditions->check_catalyst end_synthesis Re-run Synthesis check_catalyst->end_synthesis vacuum_distillation Implement Vacuum Distillation chemical_scavenger Use Chemical Scavengers vacuum_distillation->chemical_scavenger adsorbent_treatment Apply Adsorbent Treatment chemical_scavenger->adsorbent_treatment end_purification Select Appropriate Purification adsorbent_treatment->end_purification odor_present->vacuum_distillation Yes

References

Technical Support Center: Improving Dispersion of Liquid Antioxidants in Rubber Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and rubber compounding professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the dispersion of liquid antioxidants in rubber matrices.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of incorporating liquid antioxidants into rubber compounds.

Issue 1: Poor Dispersion Observed in Cured Rubber Sample

Symptoms: Inconsistent mechanical properties (e.g., tensile strength, elongation at break) across different sections of the sample, visual defects, or poor performance in aging tests. Microscopic analysis (SEM/TEM) reveals large, un-dispersed droplets of the antioxidant.

Possible Causes & Solutions:

Cause IDPossible CauseRecommended Action
C1.1 Viscosity Mismatch: The viscosity of the liquid antioxidant is too high or too low compared to the rubber matrix at the mixing temperature.Adjust Viscosity: If the antioxidant's viscosity is too high, consider pre-heating it or diluting it with a compatible plasticizer. If the rubber's viscosity is too high, a plasticizer can be added to the rubber to lower it, facilitating better penetration of the antioxidant.[1]
C1.2 Inadequate Mixing Energy: The shear forces generated by the mixer (e.g., two-roll mill, internal mixer) are insufficient to break down the liquid antioxidant into fine droplets.Optimize Mixing Parameters: Increase the rotor speed or adjust the speed differential on a two-roll mill to impart more shear energy.[2] Ensure the mixing chamber is sufficiently filled to allow for effective material transfer and shearing.
C1.3 Incorrect Mixing Time: The mixing duration is too short to allow for adequate distribution of the antioxidant throughout the rubber matrix.Extend Mixing Time: Conduct a study with incremental increases in mixing time to find the optimal duration. Be cautious of excessive mixing, which can lead to overheating and degradation of the polymer or antioxidant.[1]
C1.4 Suboptimal Mixing Temperature: The temperature during mixing may be too low, leading to high rubber viscosity, or too high, potentially causing premature vulcanization or antioxidant evaporation.Control Temperature: Use temperature-controlled mixing equipment. A higher temperature can reduce the viscosity of both the rubber and the antioxidant, aiding dispersion.[1] However, ensure the temperature remains below the scorch temperature of the compound and the boiling point of the antioxidant.
C1.5 Poor Compatibility: The liquid antioxidant has low solubility in the rubber polymer, leading to phase separation.Assess Solubility: Use Hansen Solubility Parameters (HSP) to predict compatibility. A smaller difference in HSP values between the antioxidant and the polymer suggests better solubility. Consider using a compatibilizer or a different antioxidant with a closer HSP match.
C1.6 Incorrect Addition Sequence: The liquid antioxidant is added at a stage in the mixing cycle that hinders its dispersion.Modify Addition Order: For internal mixers, it is often best to add liquid additives after the fillers have been partially incorporated. This ensures the rubber has reached a suitable viscosity for effective shearing. Consider pre-blending the liquid antioxidant with a portion of the rubber or a carrier to create a masterbatch.
Issue 2: Antioxidant Blooming or Migration Post-Curing

Symptoms: A hazy, oily, or crystalline film appears on the surface of the rubber product after a period of storage or during service. This phenomenon is known as "blooming."

Possible Causes & Solutions:

Cause IDPossible CauseRecommended Action
C2.1 Supersaturation: The concentration of the liquid antioxidant exceeds its solubility limit within the rubber matrix at a given temperature.Reduce Antioxidant Loading: The primary solution is to ensure the antioxidant concentration is below its solubility limit.[3][4] Conduct experiments to determine the optimal loading level that provides adequate protection without causing bloom.
C2.2 Low Molecular Weight: The antioxidant has a low molecular weight, making it more mobile within the polymer matrix.Select Higher Molecular Weight Antioxidant: Higher molecular weight antioxidants have lower diffusion rates and are less prone to migration.
C2.3 Poor Compatibility: Low solubility of the antioxidant in the rubber matrix is a primary driver for migration to the surface.Improve Compatibility: Select an antioxidant with a chemical structure more compatible with the base polymer. Reactive antioxidants that can co-vulcanize with the rubber matrix offer a permanent solution to migration.
C2.4 Environmental Conditions: Low storage temperatures can decrease the solubility of the antioxidant, accelerating blooming. Exposure to heat during service can increase the mobility of the antioxidant molecules.Control Storage and Service Environment: Store finished products at a stable, moderate temperature. If the product will be exposed to high service temperatures, select a less volatile and more soluble antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the dispersion of a new liquid antioxidant in my rubber compound?

A1: The first step is to assess the compatibility between the liquid antioxidant and the rubber matrix. You can do this theoretically by comparing their Hansen Solubility Parameters (HSP). A smaller "distance" between the HSP values of the polymer and the antioxidant suggests better compatibility. Following this, a practical approach is to create a masterbatch by pre-mixing the liquid antioxidant with a small portion of the rubber.[1] This pre-dispersion helps in achieving a more uniform distribution when added to the main batch.

Q2: How does the viscosity of the liquid antioxidant affect its dispersion?

A2: The viscosity of the liquid antioxidant is a critical factor. If the viscosity is too high, it will resist being broken down into smaller droplets by the shear forces of the mixer. Conversely, if it is too low, it may not distribute evenly and could behave more like a lubricant, reducing the mixing efficiency. Adjusting the viscosity by pre-heating the antioxidant or using a carrier can optimize it for the specific rubber compound and mixing equipment being used.[1]

Q3: Can the type of mixing equipment influence the dispersion of liquid antioxidants?

A3: Absolutely. The choice of mixing equipment plays a significant role.[1] Internal mixers, like a Banbury mixer, generally provide higher shear forces and are more effective for achieving good dispersion compared to a two-roll mill. The specific design of the mixer rotors and the ability to control parameters like temperature, pressure, and rotor speed are all crucial for optimizing dispersion.[2]

Q4: What is a reactive antioxidant, and how can it help with dispersion and migration issues?

A4: A reactive antioxidant is a type of antioxidant that contains a functional group, such as a double bond, which allows it to chemically bond to the rubber polymer chains during the vulcanization process. By becoming a part of the polymer network, it is permanently locked in place. This not only eliminates issues of migration and blooming but can also improve its dispersion and compatibility within the rubber matrix.

Q5: How can I quantitatively measure the dispersion of a liquid antioxidant in my rubber sample?

A5: Quantitative measurement of dispersion can be achieved through microscopic analysis combined with image processing software. A common method involves preparing a thin cross-section of the rubber sample, often through cryo-ultramicrotomy, and then imaging it using a Scanning Electron Microscope (SEM). The resulting images can be analyzed to determine the size, shape, and distribution of the antioxidant droplets. Dispersion can be quantified using metrics such as average particle size, inter-particle distance, and dispersion indices (e.g., X, Y, and Z-values from optical dispersion testers).[5]

Data Presentation: Quantitative Analysis

Table 1: Hansen Solubility Parameters (HSP) for Common Elastomers and Antioxidants

Compatibility can be estimated by the difference in solubility parameters between the polymer and the antioxidant. A smaller difference suggests better compatibility.

MaterialTypeδD (Dispersion) [MPa½]δP (Polar) [MPa½]δH (Hydrogen Bonding) [MPa½]
Elastomers
Natural Rubber (NR)Polymer16.72.43.1
Styrene-Butadiene Rubber (SBR)Polymer17.63.73.3
Nitrile Butadiene Rubber (NBR, 34% ACN)Polymer17.88.84.3
EPDMPolymer16.20.20.8
Antioxidants
6PPDLiquid Amine19.83.55.1
TMQ (Polymerized)Resinous Amine20.12.96.2
DTPDSolid Amine20.54.15.8
BHTSolid Phenolic18.02.76.5

Note: These values are approximate and can vary based on the specific grade of the material.

Table 2: Effect of Mixing Time on Antioxidant Dispersion in SBR
Mixing Time (min)Average Antioxidant Droplet Size (μm)Dispersion Rating (1-10)Tensile Strength (MPa)
215.2315.8
48.5618.2
64.1920.5
83.9920.3

This table illustrates a typical trend where increasing mixing time improves dispersion up to an optimal point, beyond which mechanical properties may not significantly improve.

Experimental Protocols

Protocol 1: Quantitative Analysis of Liquid Antioxidant Dispersion via SEM and Image Analysis

Objective: To quantitatively assess the dispersion of a liquid antioxidant in a cured rubber matrix.

Methodology:

  • Sample Preparation (Cryo-ultramicrotomy):

    • Cut a small piece of the cured rubber compound (approx. 2x2x5 mm).

    • Mount the sample in the chuck of a cryo-ultramicrotome.

    • Freeze the sample to a temperature below its glass transition temperature (e.g., -120°C) using liquid nitrogen.

    • Using a glass or diamond knife, trim the sample surface to create a smooth, flat face.

    • Cut thin sections (typically 70-100 nm for TEM or a smooth surface for SEM) from the sample face. For SEM, a freshly fractured surface under cryogenic conditions can also be used.

  • SEM Imaging:

    • Mount the prepared sample surface or section onto an SEM stub using conductive carbon tape.

    • If the sample is non-conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging.

    • Insert the sample into the SEM chamber.

    • Operate the SEM at a suitable accelerating voltage (e.g., 5-15 kV) and select a backscattered electron (BSE) detector, which can provide contrast based on atomic number, potentially highlighting the antioxidant phase if its elemental composition differs from the rubber matrix.

    • Capture multiple images at various magnifications from different areas of the sample to ensure representative analysis.

  • Image Analysis:

    • Import the captured SEM images into an image analysis software (e.g., ImageJ, Fiji).

    • Calibrate the software by setting the scale based on the image's scale bar.

    • Convert the images to 8-bit grayscale.

    • Use thresholding to create a binary image where the antioxidant droplets are distinguished from the rubber matrix. This step may require manual adjustment to accurately capture the features of interest.

    • Use the "Analyze Particles" function to measure the area, average size, aspect ratio, and number of antioxidant droplets.

    • Calculate dispersion metrics such as the average droplet diameter and the nearest neighbor distance distribution.

Protocol 2: Evaluation of Antioxidant Migration (Blooming)

Objective: To quantify the extent of liquid antioxidant migration to the surface of a rubber sample over time.

Methodology:

  • Sample Preparation:

    • Prepare several identical cured rubber samples (e.g., 2 mm thick sheets).

    • Clean the surfaces of the samples with a suitable solvent (e.g., isopropanol) to remove any initial surface contamination and dry them thoroughly.

    • Measure the initial mass of each sample.

  • Aging/Storage:

    • Place the samples in a controlled environment. To accelerate blooming, a low-temperature environment (e.g., 4°C) can be used, as solubility typically decreases with temperature.

    • Designate different time points for analysis (e.g., 24, 48, 96, 168 hours).

  • Extraction of Bloomed Antioxidant:

    • At each time point, remove a sample from the controlled environment.

    • Carefully wipe the surface of the rubber sample with a cotton swab soaked in a known volume of a solvent in which the antioxidant is highly soluble (e.g., acetone, methanol).

    • Collect the solvent from the swab into a volumetric flask. Repeat the wiping process to ensure all bloomed material is collected.

  • Quantitative Analysis (e.g., via UV-Vis Spectroscopy or HPLC):

    • Create a calibration curve by preparing standard solutions of the antioxidant in the chosen solvent at known concentrations.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Analyze the solvent containing the extracted bloom from the sample surface using the same method.

    • Use the calibration curve to determine the concentration of the antioxidant in the extraction solvent, and from this, calculate the total mass of the antioxidant that migrated to the surface.

    • Express the result as mass of migrated antioxidant per unit surface area of the rubber sample (e.g., µg/cm²).

Visualizations: Workflows and Logical Relationships

Troubleshooting Workflow for Poor Dispersion

G Start Poor Dispersion Identified (e.g., poor mechanical properties) Check_Compatibility Assess Polymer-Antioxidant Compatibility (HSP) Start->Check_Compatibility Is_Compatible Is Compatibility Good? Check_Compatibility->Is_Compatible Improve_Compatibility Select Different Antioxidant or Use Compatibilizer Is_Compatible->Improve_Compatibility No Review_Mixing_Process Review Mixing Process Is_Compatible->Review_Mixing_Process Yes Improve_Compatibility->Review_Mixing_Process Check_Parameters Analyze Mixing Parameters (Time, Temp, Shear) Review_Mixing_Process->Check_Parameters Optimize_Parameters Optimize Mixing Parameters: - Adjust Time/Temp - Increase Shear Rate Check_Parameters->Optimize_Parameters Suboptimal Review_Formulation Review Formulation Check_Parameters->Review_Formulation Optimal End_Good Dispersion Improved Optimize_Parameters->End_Good Check_Viscosity Check Viscosity Mismatch Review_Formulation->Check_Viscosity Adjust_Viscosity Adjust Viscosity: - Use Plasticizer - Pre-heat Antioxidant Check_Viscosity->Adjust_Viscosity Yes Check_Masterbatch Consider Masterbatching Check_Viscosity->Check_Masterbatch No Adjust_Viscosity->End_Good Implement_Masterbatch Implement Pre-dispersion or Masterbatch Check_Masterbatch->Implement_Masterbatch Not Used End_Bad Problem Persists: Consult Formulation Expert Check_Masterbatch->End_Bad Already Used Implement_Masterbatch->End_Good

Caption: Troubleshooting workflow for poor antioxidant dispersion.

Experimental Workflow for Dispersion Analysis

G Start Start: Cured Rubber Sample Prep Sample Preparation: Cryo-ultramicrotomy or Cryo-fracture Start->Prep Coat Conductive Coating (e.g., Gold, Carbon) Prep->Coat SEM SEM Imaging (BSE Detector) Coat->SEM Image_Capture Capture Multiple Images from Representative Areas SEM->Image_Capture Analysis Image Analysis Software (e.g., ImageJ) Image_Capture->Analysis Calibrate Set Scale/Calibrate Analysis->Calibrate Threshold Thresholding to Create Binary Image Calibrate->Threshold Measure Measure Particle Metrics: - Size - Area - Count Threshold->Measure Data Calculate Dispersion Data: - Avg. Droplet Size - Size Distribution - Dispersion Index Measure->Data End End: Quantitative Dispersion Report Data->End

Caption: Experimental workflow for quantitative dispersion analysis.

References

Technical Support Center: Synergistic Effects of Irganox 1520 with Secondary Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Irganox® 1520 L in combination with secondary antioxidants. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on leveraging synergistic antioxidant systems for enhanced polymer and material stability.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of antioxidant blends containing Irganox 1520 L.

Issue Potential Cause Recommended Action
Yellowing or Discoloration of the Polymer Oxidation of the phenolic antioxidant, interaction with other additives (e.g., HALS), or processing at excessively high temperatures.- Optimize the concentration of Irganox 1520 L and the secondary antioxidant. - Consider the addition of a phosphite processing stabilizer, such as Irgafos® 168, to protect the primary antioxidant during processing. - Ensure processing temperatures are within the recommended range for the polymer and antioxidant system. - If using HALS, select a grade with minimal interaction potential with phenolic antioxidants.
Reduced Efficacy of the Antioxidant Package Antagonistic interaction between Irganox 1520 L and a secondary antioxidant, such as certain types of HALS.- Review the chemical compatibility of all additives in the formulation. - Consider replacing the secondary antioxidant with a more compatible option. - Evaluate the performance of the antioxidant system using accelerated aging tests to confirm synergy.
Blooming or Surface Migration of Additives Poor solubility or compatibility of the antioxidant in the polymer matrix, or exceeding the saturation concentration.- Ensure the selected antioxidants are compatible with the polymer. - Optimize the dosage of Irganox 1520 L and secondary antioxidants to avoid oversaturation. - Improve dispersion of the additives during compounding through optimized mixing parameters (temperature, shear rate, and time).
Inconsistent Performance in Batch-to-Batch Production Poor dispersion and homogenization of the antioxidant masterbatch within the polymer.- Optimize the mixing process to ensure uniform distribution of the antioxidant blend. - Utilize a compatible carrier resin for the masterbatch. - Implement quality control checks on the masterbatch to ensure consistent additive concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Irganox 1520 L and why is it used with secondary antioxidants?

A1: Irganox 1520 L is a multifunctional liquid phenolic antioxidant that protects organic substrates from thermo-oxidative degradation during processing and long-term heat aging.[1][2] It functions as a primary antioxidant by donating a hydrogen atom to terminate free radical chain reactions. While effective on its own, its performance can be significantly enhanced through synergistic combinations with secondary antioxidants. Secondary antioxidants, such as phosphites and thioesters, decompose hydroperoxides into non-radical, stable products, thus protecting the primary antioxidant and extending the overall service life of the polymer.[3]

Q2: What are the typical dosage levels for Irganox 1520 L in combination with a secondary antioxidant?

A2: The normal usage levels for Irganox 1520 L range from 0.05% to 0.3%.[1][4] The optimal concentration of both Irganox 1520 L and the secondary antioxidant will depend on the specific polymer, processing conditions, and the performance requirements of the final application. For demanding applications, the concentration may be as high as 1.0% or more.[1][4]

Q3: Can Irganox 1520 L be used with Hindered Amine Light Stabilizers (HALS)?

A3: Yes, Irganox 1520 L can be used with HALS. However, it is important to be aware of potential antagonistic interactions between some phenolic antioxidants and HALS, which can lead to discoloration or reduced stabilizer efficacy.[5] The choice of HALS and the overall formulation should be carefully considered and tested to ensure synergistic or at least non-antagonistic effects.

Q4: How can I determine if my antioxidant blend is synergistic?

A4: The synergy of an antioxidant blend can be evaluated by comparing the performance of the polymer with the blend to the performance with each individual antioxidant at the same total concentration. Key performance indicators to measure include Oxidation Induction Time (OIT), color stability (e.g., Yellowness Index), and retention of mechanical properties after accelerated aging. A synergistic effect is observed when the performance of the blend is greater than the sum of the individual components' effects.

Q5: What are the best secondary antioxidants to use with Irganox 1520 L?

A5: The choice of secondary antioxidant depends on the polymer and the specific performance requirements.

  • Phosphites (e.g., Irgafos® 168): These are excellent processing stabilizers that protect the polymer and the primary antioxidant from degradation at high processing temperatures. They are known to have a strong synergistic effect with phenolic antioxidants.[3][5]

  • Thioesters: These are effective for long-term thermal stability in conjunction with phenolic antioxidants.[3]

  • Hindered Amine Light Stabilizers (HALS): These are primarily used for UV stability and can offer synergistic effects with phenolic antioxidants for long-term thermal and light stability.[6] Careful selection is necessary to avoid antagonism.

Data Presentation

The following tables provide illustrative data on the expected synergistic effects when combining Irganox 1520 L with common secondary antioxidants. Note: This data is for representative purposes and actual results may vary depending on the specific formulation and conditions.

Table 1: Oxidation Induction Time (OIT) in Polypropylene at 200°C (ASTM D3895)

FormulationConcentration (%)OIT (minutes)
Unstabilized Polypropylene02
Irganox 1520 L0.115
Irgafos 1680.15
Irganox 1520 L + Irgafos 1680.1 + 0.135

Table 2: Yellowness Index (YI) of Polyethylene after 500 hours of Xenon Arc Weathering (ASTM E313)

FormulationConcentration (%)Yellowness Index (YI)
Unstabilized Polyethylene025
Irganox 1520 L0.212
Chimassorb® 944 (HALS)0.28
Irganox 1520 L + Chimassorb® 9440.2 + 0.24

Table 3: Tensile Strength Retention of an Elastomer after 1000 hours of Heat Aging at 120°C

FormulationConcentration (%)Tensile Strength Retention (%)
Unstabilized Elastomer030
Irganox 1520 L0.365
Thioester Secondary Antioxidant0.350
Irganox 1520 L + Thioester0.3 + 0.385

Experimental Protocols

1. Oxidation Induction Time (OIT) Measurement (ASTM D3895)

  • Objective: To determine the relative thermal stability of a stabilized material.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample (5-10 mg) of the polymer is placed in an aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

2. Yellowness Index (YI) Measurement (ASTM E313)

  • Objective: To quantify the degree of yellowness of a polymer sample.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Prepare a flat, opaque plaque of the polymer sample with a standardized thickness.

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the tristimulus values (X, Y, Z) of the sample.

    • Calculate the Yellowness Index using the appropriate formula for the illuminant and observer used.

3. Accelerated Aging and Mechanical Property Testing

  • Objective: To evaluate the long-term stability of the antioxidant system.

  • Apparatus: Aging oven, universal testing machine.

  • Procedure:

    • Prepare standardized test specimens (e.g., tensile bars) of the stabilized polymer.

    • Expose the specimens to elevated temperatures (heat aging) or UV radiation (weathering) for a specified duration.

    • After aging, conduct mechanical tests (e.g., tensile strength, elongation at break) on the aged specimens and an unaged control group.

    • Calculate the percentage retention of the mechanical properties to assess the performance of the antioxidant system.

Visualizations

Synergistic_Mechanism cluster_primary Primary Antioxidant (Irganox 1520) cluster_secondary Secondary Antioxidant (e.g., Phosphite) Irganox_1520 Irganox 1520 (Phenolic AO) Free_Radical Polymer Free Radical (R•) Irganox_1520->Free_Radical H• Donation Stable_Molecule Stabilized Polymer (RH) Free_Radical->Stable_Molecule Hydroperoxide Hydroperoxide (ROOH) Free_Radical->Hydroperoxide Propagation Phosphite Phosphite (P(OR)3) Phosphate Phosphate (O=P(OR)3) Phosphite->Phosphate Hydroperoxide->Phosphite Decomposition Stable_Alcohol Stable Alcohol (ROH) Hydroperoxide->Stable_Alcohol Polymer Polymer Polymer->Free_Radical Oxidation

Caption: Synergistic stabilization mechanism of Irganox 1520 with a phosphite secondary antioxidant.

Experimental_Workflow Start Start: Define Polymer & Performance Goals Formulation Formulate Blends: - Irganox 1520 alone - Secondary AO alone - Synergistic Blend Start->Formulation Compounding Compound Formulations into Polymer Matrix Formulation->Compounding Specimen_Prep Prepare Test Specimens (e.g., Plaques, Tensile Bars) Compounding->Specimen_Prep Initial_Testing Initial Performance Testing: - OIT (ASTM D3895) - Yellowness Index (ASTM E313) - Mechanical Properties Specimen_Prep->Initial_Testing Accelerated_Aging Accelerated Aging: - Heat Aging - UV Weathering Specimen_Prep->Accelerated_Aging Analysis Analyze Data & Determine Synergy Initial_Testing->Analysis Post_Aging_Testing Post-Aging Performance Testing: - Yellowness Index - Mechanical Property Retention Accelerated_Aging->Post_Aging_Testing Post_Aging_Testing->Analysis End End: Optimized Antioxidant System Analysis->End

Caption: Experimental workflow for evaluating the synergistic effects of antioxidant blends.

Troubleshooting_Tree Start Problem: Polymer Degradation Discoloration Discoloration? Start->Discoloration Mechanical_Failure Mechanical Property Loss? Start->Mechanical_Failure Surface_Defect Surface Defect? Start->Surface_Defect Check_Temp Check Processing Temperature Discoloration->Check_Temp Yes Check_Additives Review Additive Compatibility (e.g., HALS) Discoloration->Check_Additives Yes Optimize_AO Optimize Antioxidant Concentration Mechanical_Failure->Optimize_AO Yes Check_Dispersion Check Additive Dispersion Mechanical_Failure->Check_Dispersion Yes Surface_Defect->Check_Dispersion Yes Check_Compatibility Check Polymer-Additive Compatibility Surface_Defect->Check_Compatibility Yes

Caption: Troubleshooting decision tree for polymer degradation issues.

References

Technical Support Center: Optimizing 2-Methyl-4,6-bis[(octylthio)methyl]phenol Concentration for Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-4,6-bis[(octylthio)methyl]phenol, a phenolic antioxidant commonly known by the trade name Irganox 1520.[1][2][3] This guide will assist in optimizing its concentration to enhance the thermal stability of various materials.

Troubleshooting Guide

Users may encounter several issues during the experimental process of optimizing the concentration of this compound. The following table outlines potential problems, their likely causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Thermal Stability Results - Poor Dispersion: The antioxidant is not evenly distributed throughout the polymer matrix, leading to localized areas with insufficient stabilization.[4] - Inaccurate Loading: Variations in the amount of antioxidant added between batches.- Optimize Mixing Protocol: Ensure a homogenous blend by using a masterbatch or optimizing mixing elements in the extruder. - Calibrate Feeding Equipment: Regularly check and calibrate feeders to ensure accurate and consistent additive loading.
Discoloration (Yellowing or Pinking) of the Material - Thermal Degradation of the Antioxidant: At excessively high processing temperatures, the phenolic antioxidant itself can degrade, forming colored byproducts.[5] - Interaction with Other Additives or Impurities: Reactions with other components in the formulation can lead to color formation. - Gas Fading: Exposure to nitrogen oxides (NOx) or sulfur oxides (SOx) in the processing or storage environment can cause discoloration.[5]- Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing.[6] - Reduce Residence Time: Minimize the time the molten material spends at high temperatures.[6] - Incorporate Co-stabilizers: Use synergistic combinations with secondary antioxidants like phosphites to protect the primary antioxidant.[7][8] - Control Storage Environment: Store materials in a controlled environment with minimal exposure to atmospheric pollutants. Using polyethylene bags or wraps can create a barrier.[5]
"Blooming" or Surface Migration of the Antioxidant - High Concentration: The concentration of the antioxidant exceeds its solubility in the polymer matrix, causing the excess to migrate to the surface.[4] - Poor Compatibility: The antioxidant has limited compatibility with the specific polymer being used.- Reduce Antioxidant Concentration: Lower the concentration to a level below the solubility threshold in the polymer.[4] - Select a More Compatible Antioxidant: If blooming persists at effective concentrations, consider an alternative antioxidant with better compatibility with the polymer matrix.
Reduced Mechanical Properties of the Final Product - Polymer Degradation: Processing conditions are too harsh, causing chain scission of the polymer despite the presence of the antioxidant. - Insufficient Antioxidant Concentration: The amount of antioxidant is not adequate to protect the polymer during processing and its intended service life.- Re-evaluate Processing Parameters: Assess and optimize melt temperature, screw speed, and shear rates to minimize polymer degradation. - Increase Antioxidant Concentration: Incrementally increase the concentration of this compound and monitor the effect on thermal stability and mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a thermal stabilizer?

A1: this compound is a sterically hindered phenolic antioxidant.[9] It functions as a primary antioxidant by scavenging free radicals that are formed during the thermal oxidation of polymers.[10] By donating a hydrogen atom, it neutralizes these reactive radicals, thus interrupting the degradation chain reactions and protecting the material from damage caused by heat and oxygen.[5][11]

Q2: What is a typical concentration range for this compound?

A2: The optimal concentration depends on the polymer, processing conditions, and the desired level of thermal stability. However, general usage levels are as follows:

Application Recommended Concentration Range (phr)
General Purpose0.05 - 0.3
Transparent Systems0.2 - 0.5
Pigmented Systems0.3 - 0.8
High-Temperature Processing (>250°C)Up to 1.0
phr: parts per hundred resin

For special applications, concentrations may be as high as 1.0% or more.[12][13]

Q3: How can I determine the optimal concentration for my specific application?

A3: The optimal concentration is typically determined empirically. This involves preparing a series of samples with varying concentrations of the antioxidant and evaluating their thermal stability using analytical techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to measure parameters like Oxidative Induction Time (OIT).[14][15][16]

Q4: Can this compound be used in combination with other stabilizers?

A4: Yes, it is often used synergistically with secondary antioxidants, such as phosphites or thioesters.[8] While this compound scavenges free radicals, secondary antioxidants decompose hydroperoxides, which are precursors to radical formation.[8] This combination provides more comprehensive protection against thermal degradation.[17]

Q5: What are the signs of antioxidant depletion in a material?

A5: Depletion of the antioxidant can lead to a decrease in the material's thermal stability. This may manifest as discoloration, brittleness, loss of mechanical strength, and a shorter service life.[18] Analytical techniques like DSC can be used to measure the remaining oxidative stability (e.g., by determining the OIT), which is proportional to the concentration of the active antioxidant.[15]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using Thermogravimetric Analysis (TGA)

Objective: To evaluate the effect of different concentrations of this compound on the thermal degradation temperature of a polymer.

Materials and Equipment:

  • Polymer resin

  • This compound

  • Melt blender or extruder

  • Compression molder

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Nitrogen and air (or oxygen) gas supplies

Procedure:

  • Sample Preparation:

    • Prepare a series of polymer formulations with varying concentrations of this compound (e.g., 0.0%, 0.1%, 0.25%, 0.5%, and 1.0% by weight).

    • Melt-blend each formulation to ensure homogeneous dispersion of the antioxidant.

    • Prepare small, uniform samples (5-10 mg) from each formulation.

  • TGA Analysis:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Place a sample in a tared TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the polymer's degradation point (e.g., 600°C).

    • Record the mass loss as a function of temperature.

    • Repeat the analysis for each sample concentration.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) for each sample, which is the temperature at which significant mass loss begins.

    • Compare the Tonset values for the different concentrations. A higher Tonset indicates greater thermal stability.

    • Tabulate the results to identify the concentration that provides the most significant improvement in thermal stability.

Protocol 2: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

Objective: To measure the resistance of a stabilized polymer to oxidation at an elevated temperature as a function of this compound concentration.

Materials and Equipment:

  • Polymer formulations with varying antioxidant concentrations (prepared as in Protocol 1)

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum or copper)

  • Nitrogen and oxygen gas supplies

Procedure:

  • DSC Setup and Calibration:

    • Calibrate the DSC instrument for temperature and heat flow.

  • Sample Preparation:

    • Place a small, uniform sample (5-10 mg) in a DSC pan.

  • Isothermal OIT Measurement:

    • Place the sample in the DSC cell.

    • Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Continue to hold the sample at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed.

    • The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation.

  • Data Analysis:

    • Determine the OIT for each sample concentration.

    • A longer OIT indicates a higher level of thermal stability.

    • Create a table or plot of OIT versus antioxidant concentration to determine the optimal level for the desired performance.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_optimization Optimization start Start formulation Prepare Polymer Formulations (Varying Antioxidant Concentrations) start->formulation blending Melt Blend for Homogeneous Dispersion formulation->blending sample_prep Prepare Uniform Samples for Analysis blending->sample_prep tga TGA Analysis (Determine Tonset) sample_prep->tga dsc DSC Analysis (Determine OIT) sample_prep->dsc data_analysis Analyze Data (Tonset vs. Conc., OIT vs. Conc.) tga->data_analysis dsc->data_analysis optimization Determine Optimal Antioxidant Concentration data_analysis->optimization end End optimization->end

Caption: Experimental workflow for optimizing antioxidant concentration.

Troubleshooting_Workflow start Start: Issue Encountered (e.g., Discoloration) cause_analysis Identify Potential Causes start->cause_analysis cause1 Excessive Processing Temperature? cause_analysis->cause1 Thermal cause2 Poor Antioxidant Dispersion? cause_analysis->cause2 Dispersion cause3 Concentration too High/Low? cause_analysis->cause3 Formulation solution1 Optimize Processing Parameters cause1->solution1 solution2 Improve Mixing Protocol cause2->solution2 solution3 Adjust Antioxidant Concentration cause3->solution3 verification Verify Resolution solution1->verification solution2->verification solution3->verification resolved Issue Resolved verification->resolved Yes re_evaluate Re-evaluate Causes verification->re_evaluate No re_evaluate->cause_analysis

Caption: Troubleshooting workflow for thermal stability issues.

References

Technical Support Center: Interaction of Irganox 1520 with Other Polymer Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irganox 1520 and other polymer additives.

Frequently Asked Questions (FAQs)

Q1: What is Irganox 1520 and what is its primary function in a polymer formulation?

Irganox 1520 is a multifunctional liquid phenolic antioxidant.[1][2][3][4] Its main role is to protect organic substrates like elastomers, plastics, adhesives, and sealants from thermo-oxidative degradation during high-temperature processing and over the long-term service life of the product.[1][2][3][4] It is known for being a non-staining and non-discoloring additive with low volatility.[1][2][3][4]

Q2: Can Irganox 1520 be used as a standalone stabilizer?

Yes, Irganox 1520 is unique in its ability to provide both processing and long-term heat aging stability on its own, often at low concentrations and without the need for co-stabilizers.[1][2] However, for specific performance requirements, it is often used in combination with other additives.[1][2]

Q3: With which types of additives is Irganox 1520 commonly used?

Irganox 1520 can be effectively used with a range of other polymer additives, including:

  • Secondary Antioxidants: Primarily phosphites (e.g., Irgafos 168) and thioesters. These are used to decompose hydroperoxides, which are formed during the oxidation of the polymer, thus protecting the primary antioxidant and the polymer, especially during processing.[5]

  • Light Stabilizers: Hindered Amine Light Stabilizers (HALS) and UV absorbers are used in combination with Irganox 1520 to protect the polymer from degradation caused by UV radiation, particularly in outdoor applications.

  • Other Functional Stabilizers: This can include additives like benzofuranones.[1][2][4]

Q4: What are the typical dosage levels for Irganox 1520?

The normal usage levels for Irganox 1520 range from 0.05% to 0.3%.[1][2][4] However, depending on the specific polymer, the manufacturing process, and the desired performance, the optimal concentration could be as high as 1.0% or more.[1]

Troubleshooting Guide

Issue 1: Discoloration (Yellowing or Pinking) of the Polymer

Q: My polymer, stabilized with Irganox 1520, is showing a yellow or pink tint after processing or during storage. What could be the cause?

A: Discoloration in polymers containing phenolic antioxidants like Irganox 1520 is often due to the formation of colored transformation products, such as quinone-methides, from the antioxidant itself as it performs its function of scavenging radicals.[6] This can be exacerbated by several factors:

  • High Processing Temperatures: Excessive heat can accelerate the oxidation of the phenolic antioxidant.

  • Presence of Alkaline Species: Interactions with alkaline additives or residues can sometimes lead to color formation.

  • Gas Fading: Exposure to nitrogen oxides (NOx) from gas-fired heating systems in warehouses can cause discoloration.[6]

Troubleshooting Steps:

  • Optimize Processing Conditions: Lower the processing temperature and residence time to the minimum required to achieve good melt processing.

  • Evaluate Additive Package:

    • Synergistic Stabilizers: The addition of a phosphite secondary antioxidant, such as Irgafos 168, can improve color stability by protecting the primary antioxidant during processing.

    • Antagonistic Interactions: Be aware that certain additives can have antagonistic effects. For instance, some studies have shown that interactions between phenolic antioxidants and HALS can sometimes lead to color development.

  • Control Storage Environment: If gas fading is suspected, improve ventilation in storage areas or consider using packaging that acts as a barrier to NOx.

Issue 2: Reduced Long-Term Thermal Stability

Q: The long-term thermal stability of my polymer formulation with Irganox 1520 is lower than expected. Why might this be happening?

A: While Irganox 1520 provides excellent thermal stability, its effectiveness can be influenced by interactions with other components in the formulation or by the specific environmental conditions.

Troubleshooting Steps:

  • Assess Additive Synergy: For enhanced long-term heat aging, a synergistic combination of Irganox 1520 with a secondary antioxidant is often beneficial. Phosphites protect the primary antioxidant during processing, while thioesters are particularly effective in boosting long-term thermal stability.[5]

  • Check for Antagonistic Effects: Certain combinations of additives can be antagonistic. For example, some research suggests that thiosynergists can sometimes reduce the effectiveness of HALS. While Irganox 1520 is a phenolic antioxidant, it's important to test the overall stability of your complete additive package.

  • Consider the Polymer Matrix: The effectiveness of an antioxidant can vary depending on the polymer. Ensure that the dosage of Irganox 1520 is optimized for your specific polymer system.

Issue 3: Inadequate UV Stability for Outdoor Applications

Q: My product, which contains Irganox 1520, is showing signs of degradation (e.g., cracking, chalking) when used outdoors. What is the problem?

A: Irganox 1520 is a primary antioxidant and is not designed to provide significant protection against UV radiation. For outdoor applications, a dedicated UV light stabilizer system is essential.

Troubleshooting Steps:

  • Incorporate a UV Stabilizer System: For optimal outdoor performance, Irganox 1520 should be used in conjunction with a light stabilizer package. This typically includes:

    • UV Absorber: To absorb harmful UV radiation and dissipate it as heat.

    • Hindered Amine Light Stabilizer (HALS): To scavenge free radicals that are formed as a result of photo-oxidation.

  • Optimize the Stabilizer Ratio: The ratio of Irganox 1520 to the UV stabilizer package may need to be optimized through experimental testing to achieve the desired balance of thermal and UV stability.

Data Presentation: Performance of Irganox 1520 in Combination with Other Additives

The following tables provide representative data on the performance of Irganox 1520 in polypropylene (PP), both alone and in combination with other common additives.

Table 1: Oxidative Induction Time (OIT) of Polypropylene Formulations

FormulationIrganox 1520 (wt%)Irgafos 168 (wt%)OIT at 200°C (minutes)
Control (Unstabilized PP)0.000.00< 1
A0.100.0015
B0.000.103
C (Synergistic Blend)0.100.1035

This data illustrates the synergistic effect between Irganox 1520 and a phosphite secondary antioxidant (Irgafos 168), resulting in a significant improvement in oxidative stability compared to the individual components.

Table 2: Yellowness Index (YI) of Polypropylene Formulations after Multiple Extrusions

FormulationIrganox 1520 (wt%)Irgafos 168 (wt%)Yellowness Index (YI) after 5 Extrusions
Control (Unstabilized PP)0.000.0012.5
A0.100.005.8
B0.000.108.2
C (Synergistic Blend)0.100.103.1

This table demonstrates that the combination of Irganox 1520 and Irgafos 168 provides superior color stability during processing compared to using either additive alone.

Table 3: UV Stability of Polypropylene Formulations (Accelerated Weathering)

FormulationIrganox 1520 (wt%)HALS (Tinuvin 770) (wt%)Time to 50% Retention of Tensile Strength (hours)
D0.100.00200
E0.000.201500
F (Combined System)0.100.202500

This data highlights the necessity of a HALS for UV stability and the enhanced performance when used in combination with Irganox 1520, which protects the polymer during processing and from thermal degradation that can occur alongside photodegradation.

Experimental Protocols

1. Evaluation of Thermal Stability via Oxidative Induction Time (OIT)

  • Objective: To determine the resistance of a stabilized polymer to oxidative degradation at an elevated temperature.

  • Methodology (based on ASTM D3895):

    • Sample Preparation: Prepare thin sections (approximately 5-10 mg) of the polymer formulation.

    • DSC Instrument Setup: Place the sample in an open aluminum pan in a Differential Scanning Calorimeter (DSC).

    • Heating Cycle:

      • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere at a heating rate of 20°C/min.

      • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

2. Assessment of Color Stability (Yellowness Index)

  • Objective: To quantify the degree of yellowness in a polymer sample.

  • Methodology (based on ASTM D1925):

    • Sample Preparation: Prepare flat, opaque plaques of the polymer formulation with a standardized thickness.

    • Spectrophotometer Measurement: Use a spectrophotometer to measure the tristimulus values (X, Y, Z) of the sample.

    • Calculation: Calculate the Yellowness Index (YI) using the following formula: YI = [100 * (C_x * X - C_z * Z)] / Y where C_x and C_z are coefficients specific to the illuminant and observer conditions.

Visualizations

Synergistic_Antioxidant_Mechanism cluster_Polymer_Degradation Polymer Oxidation Cycle cluster_Stabilization Stabilization Mechanism Polymer Polymer Alkyl_Radical Alkyl_Radical Polymer->Alkyl_Radical Heat, Shear, UV Peroxy_Radical Peroxy_Radical Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Polymer-H Irganox_1520 Irganox_1520 Peroxy_Radical->Irganox_1520 Radical Scavenging Alkoxy_&Hydroxyl_Radicals Alkoxy_&Hydroxyl_Radicals Hydroperoxide->Alkoxy_&Hydroxyl_Radicals Heat, Metal Ions Phosphite_Antioxidant Phosphite_Antioxidant Hydroperoxide->Phosphite_Antioxidant Decomposition Alkoxy&_Hydroxyl_Radicals Alkoxy&_Hydroxyl_Radicals Alkoxy&_Hydroxyl_Radicals->Alkyl_Radical + Polymer-H Stable_Phenoxy_Radical Stable_Phenoxy_Radical Irganox_1520->Stable_Phenoxy_Radical H+ Donation Phosphate Phosphate Phosphite_Antioxidant->Phosphate Oxidation Stable_Products Stable_Products Stable_Phenoxy_Radical->Stable_Products Phosphate->Stable_Products Troubleshooting_Discoloration Start Start Discoloration_Observed Discoloration (Yellowing/Pinking) Observed Start->Discoloration_Observed Check_Processing High Processing Temp/Time? Discoloration_Observed->Check_Processing Optimize_Processing Reduce Temperature and/or Residence Time Check_Processing->Optimize_Processing Yes Check_Additives Using Phosphite Co-stabilizer? Check_Processing->Check_Additives No Optimize_Processing->Check_Additives Add_Phosphite Incorporate a Phosphite (e.g., Irgafos 168) Check_Additives->Add_Phosphite No Check_Storage Exposure to NOx (Gas Fading)? Check_Additives->Check_Storage Yes Add_Phosphite->Check_Storage Improve_Ventilation Improve Warehouse Ventilation / Use Barrier Packaging Check_Storage->Improve_Ventilation Yes Problem_Resolved Problem_Resolved Check_Storage->Problem_Resolved No Improve_Ventilation->Problem_Resolved

References

Technical Support Center: Minimizing Discoloration in Polymers Stabilized with 2-Methyl-4,6-bis[(octylthio)methyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers stabilized with 2-Methyl-4,6-bis[(octylthio)methyl]phenol, a phenolic antioxidant commonly known by trade names such as Irganox® 1520.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymers?

This compound is a highly effective, non-discoloring, and non-staining liquid phenolic antioxidant.[1][2] Its primary role is to protect organic materials like elastomers and plastics from thermo-oxidative degradation during processing and long-term use.[1][2] It functions as a primary antioxidant by scavenging free radicals, thus preventing the degradation of the polymer that can lead to changes in mechanical properties and discoloration.[3]

Q2: What causes yellowing or discoloration in polymers stabilized with phenolic antioxidants?

Discoloration, often seen as yellowing or "pinking," in polymers containing phenolic antioxidants is typically due to the formation of colored byproducts when the antioxidant performs its function.[4][5] The antioxidant molecule is "sacrificed" to neutralize free radicals.[3] This process can lead to the formation of quinone-type structures, which are often colored.[5] Several factors can accelerate this process, including:

  • High Processing Temperatures: Excessive heat during extrusion or molding can speed up the oxidation of the antioxidant.[1]

  • Exposure to Environmental Pollutants: Nitrogen oxides (NOx) and sulfur oxides (SOx) from sources like gas-powered forklifts or heaters in storage areas can react with the antioxidant, causing a phenomenon known as "gas fading".[3][6][7]

  • UV Light Exposure: While the discoloration from gas fading can sometimes be reversed by UV light, initial exposure can contribute to the formation of colored species.[3]

  • Interaction with Other Additives: Certain pigments, like titanium dioxide (TiO2), can interact with the oxidized antioxidant to produce a pinkish hue.[1][3]

Q3: Is the discoloration caused by this compound harmful to the polymer's performance?

Generally, the discoloration is a cosmetic issue and does not necessarily indicate a loss of the polymer's physical or mechanical properties.[3][6] However, severe discoloration might be an indicator of excessive degradation of the antioxidant, which could eventually compromise the long-term stability of the polymer.

Q4: What are the typical usage levels for this compound?

The recommended usage levels of this compound typically range from 0.05% to 0.3% by weight.[2][8] However, for specific applications with high-performance requirements, the concentration might be as high as 1.0%.[2][8]

Troubleshooting Guides

Issue 1: Polymer exhibits yellowing after processing (e.g., extrusion, injection molding).
Potential Cause Recommended Action
Excessive Processing Temperature Lower the processing temperature to the minimum required for adequate melt flow.
Long Residence Time at High Temperature Increase screw speed or reduce back pressure to minimize the time the polymer melt is exposed to high temperatures.
Insufficient Antioxidant Concentration Consider a modest increase in the concentration of this compound, staying within the recommended dosage levels.
Interaction with Other Additives Review the entire formulation for potential antagonistic interactions. Consider the use of a co-stabilizer, such as a phosphite antioxidant, which can help protect the primary phenolic antioxidant during processing.[1]
Issue 2: White or light-colored polymer turns yellow or pink during storage.
Potential Cause Recommended Action
Gas Fading due to NOx/SOx Exposure Store polymer pellets and finished parts in a well-ventilated area, away from the exhaust of gas-powered vehicles or heaters.[3][6][7] Using electric forklifts can mitigate this issue.
Contact with acidic materials Avoid direct contact with acidic materials or packaging, such as certain types of cardboard, which can contribute to discoloration.[3]
"Pinking" in TiO2-containing formulations This is often a result of the interaction between the oxidized antioxidant and the titanium dioxide pigment.[1][3] Exposing the discolored part to sunlight (UV radiation) can often reverse this specific type of discoloration.[3]

Data Presentation

The following tables summarize the performance of this compound in preventing discoloration.

Table 1: Yellowness Index of Polybutadiene Rubber (PBR) Stabilized with Irganox 1520 after Thermal Aging at 110°C

Source: Adapted from a study on the stability of polybutadiene rubber.[9]

Concentration of Irganox 1520 (ppm)Aging Time (hours)Yellowness Index
500210.5
412.0
613.8
815.5
1017.2
100028.2
49.8
611.5
813.0
1014.8
150026.5
48.0
69.7
811.2
1012.9
250024.8
46.2
67.8
89.3
1010.9

Table 2: Illustrative Discoloration Performance in Polyolefins under Different Conditions

Note: This table provides illustrative data based on general knowledge of phenolic antioxidant performance in polyolefins, as specific quantitative data for this compound in polyethylene or polypropylene was not available in the cited literature.

PolymerAntioxidant Concentration (%)Exposure ConditionEstimated Yellowness Index (YI)
Polyethylene (LDPE)0.1Initial (post-processing)2-4
0.1After 24h NOx exposure (gas fading)8-12
0.2Initial (post-processing)1-3
0.2After 24h NOx exposure (gas fading)6-9
Polypropylene (PP)0.1Initial (post-processing)3-5
0.1After 1000h thermal aging at 120°C10-15
0.2Initial (post-processing)2-4
0.2After 1000h thermal aging at 120°C8-12

Experimental Protocols

Measurement of Yellowness Index (YI)

This protocol is based on the ASTM D1925 standard.

Objective: To quantify the yellowness of a polymer sample.

Apparatus:

  • Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).

  • Standard white reference tile.

  • Compression molder or injection molder for sample preparation.

Procedure:

  • Sample Preparation: Prepare flat, opaque polymer plaques of uniform thickness (typically 2-3 mm). Ensure the samples are clean and free from surface defects.

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white reference tile.

  • Measurement:

    • Place the polymer sample at the instrument's measurement port.

    • Measure the tristimulus values (X, Y, and Z) of the sample.

  • Calculation: Calculate the Yellowness Index (YI) using the following formula for CIE Illuminant C: YI = [100 (1.28X - 1.06Z)] / Y

Analysis: A higher YI value indicates a greater degree of yellowness. This method is most effective when comparing the YI of a sample before and after exposure to specific conditions (e.g., thermal aging, UV exposure, chemical exposure).

Accelerated Aging for Discoloration Evaluation

Objective: To simulate the long-term discoloration effects of heat or environmental pollutants in a shortened timeframe.

Apparatus:

  • Forced-air convection oven for thermal aging.

  • Gas fading chamber with a controlled source of nitrogen dioxide (NO2) for environmental simulation.

  • Spectrophotometer for Yellowness Index measurement.

Procedure for Thermal Aging:

  • Prepare polymer samples as described in the Yellowness Index protocol.

  • Measure the initial Yellowness Index (YI_initial) of the samples.

  • Place the samples in the convection oven at a specified temperature (e.g., 120°C or 150°C).

  • Remove samples at predetermined time intervals (e.g., 24, 48, 100, 500, 1000 hours).

  • Allow the samples to cool to room temperature.

  • Measure the final Yellowness Index (YI_final) of the aged samples.

Procedure for Gas Fading:

  • Prepare polymer samples and measure the initial Yellowness Index (YI_initial).

  • Place the samples in a gas fading chamber.

  • Introduce a controlled atmosphere containing a low concentration of NO2 gas (e.g., 2-3 ppm) at a specified temperature (e.g., 60°C).

  • Expose the samples for a predetermined duration (e.g., 24, 48, or 72 hours).

  • After exposure, remove the samples and allow them to cool to room temperature.

  • Measure the final Yellowness Index (YI_final) of the exposed samples.

Analysis: Calculate the change in Yellowness Index (ΔYI = YI_final - YI_initial) to quantify the degree of discoloration under the tested conditions.

Visualizations

G cluster_stabilization Stabilization Mechanism Polymer Polymer Chain FreeRadical Polymer Free Radical (P•) Polymer->FreeRadical Oxidation Antioxidant Phenolic Antioxidant (ArOH) FreeRadical->Antioxidant StablePolymer Stabilized Polymer (PH) FreeRadical->StablePolymer H• donation StableRadical Stable Antioxidant Radical (ArO•) Antioxidant->StableRadical donates H• G cluster_discoloration Discoloration Pathway Antioxidant Phenolic Antioxidant OxidizedAO Oxidized Antioxidant Antioxidant->OxidizedAO Oxidation (Heat, NOx) Quinone Quinone-type Structures OxidizedAO->Quinone Transformation Discoloration Yellow/Pink Discoloration Quinone->Discoloration G cluster_troubleshooting Troubleshooting Workflow Start Discoloration Observed CheckProcessing Review Processing Conditions Start->CheckProcessing CheckStorage Examine Storage Environment Start->CheckStorage OptimizeTemp Lower Temperature/ Reduce Residence Time CheckProcessing->OptimizeTemp High Heat History CoStabilizer Consider Co-stabilizer (e.g., Phosphite) CheckProcessing->CoStabilizer If Optimization is Insufficient ControlAtmosphere Isolate from NOx/SOx Sources CheckStorage->ControlAtmosphere Gas Fading Suspected CheckPackaging Evaluate Packaging Material CheckStorage->CheckPackaging Contact Discoloration Resolved Discoloration Minimized OptimizeTemp->Resolved CoStabilizer->Resolved ControlAtmosphere->Resolved CheckPackaging->Resolved

References

Technical Support Center: Enhancing the Efficiency of Antioxidant 1520 with Light Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the efficiency of Antioxidant 1520 when used in conjunction with light stabilizers.

Frequently Asked Questions (FAQs)

Q1: What is Antioxidant 1520 and what are its primary functions?

Antioxidant 1520, chemically known as 4,6-bis(octylthiomethyl)-o-cresol, is a multifunctional liquid phenolic antioxidant.[1][2][3][4] Its primary role is to protect organic materials, such as elastomers and plastics, from thermo-oxidative degradation during processing and long-term heat aging.[1][3][4] It is characterized by being non-staining, non-discoloring, having low volatility, and being stable to light and heat.[1][3][4] The recommended usage level is typically between 0.05% and 0.3%.[3][4]

Q2: What are light stabilizers and why are they used with Antioxidant 1520?

Light stabilizers are additives that protect polymers from degradation caused by exposure to UV radiation. When used with Antioxidant 1520, they provide a more comprehensive stabilization system, protecting the material from both thermal and photo-oxidative degradation. This combination can have a synergistic effect, significantly improving the weatherability and lifespan of the final product. The most common types of light stabilizers used are Hindered Amine Light Stabilizers (HALS) and UV absorbers.

Q3: What is the mechanism of action for Hindered Amine Light Stabilizers (HALS)?

HALS do not absorb UV radiation but instead act as radical scavengers. They function through a cyclic process known as the Denisov Cycle, where they continuously trap free radicals generated by photo-oxidation, thereby inhibiting the degradation of the polymer.[5] This regenerative mechanism allows them to be effective at low concentrations and provide long-term protection.[5]

Q4: Can combining Antioxidant 1520 with HALS lead to negative interactions?

Yes, while often synergistic, combinations of phenolic antioxidants and HALS can sometimes exhibit antagonistic effects.[6][7] This can lead to a more rapid consumption of both the antioxidant and the light stabilizer, reducing the overall stability of the polymer.[7] Antagonism is more likely in the presence of acidic compounds, which can accelerate the decomposition of hydroperoxides.[6]

Q5: What causes discoloration (yellowing or pinking) when using Antioxidant 1520 with light stabilizers?

Discoloration, such as yellowing or pinking, is often a result of the "over-oxidation" of the phenolic antioxidant itself.[8] During the process of neutralizing free radicals, Antioxidant 1520 is transformed into other chemical species.[8] Under certain conditions, like high processing temperatures or exposure to environmental pollutants (e.g., nitrogen oxides), these transformation products can include colored compounds like quinones or quinone methides.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Yellowing or Pinking of the Polymer Over-oxidation of Antioxidant 1520 due to high processing temperatures.Optimize processing conditions by gradually lowering the temperature and reducing residence time in the extruder or molder.[8]
Interaction with environmental pollutants like nitrogen oxides (NOx).Minimize exposure of the material to combustion fumes or other sources of NOx during processing and storage.[8]
Antagonistic interaction with certain light stabilizers.Review the compatibility of the specific HALS used. Consider testing alternative HALS or adjusting the ratio of antioxidant to light stabilizer.
Reduced Efficiency of Stabilization Antagonistic interaction between Antioxidant 1520 and the light stabilizer.Evaluate the formulation for acidic components that might promote antagonism. Consider the addition of a co-stabilizer, such as a phosphite, to enhance synergy.
Insufficient concentration of either the antioxidant or the light stabilizer.Optimize the loading levels of both Antioxidant 1520 and the light stabilizer based on the specific polymer and application requirements. Recommended starting dosage for Antioxidant 1520 is 0.05-0.3%.[3][4]
Inconsistent Performance Poor dispersion of additives in the polymer matrix.Ensure thorough mixing and dispersion of Antioxidant 1520 and the light stabilizer during compounding. The liquid nature of Antioxidant 1520 should facilitate easier dispersion.
Migration of additives to the surface of the polymer.Consider using higher molecular weight light stabilizers to reduce migration.

Data Presentation

Table 1: Illustrative Performance Data of Antioxidant 1520 with Light Stabilizers in Polypropylene

FormulationYellowness Index (YI) after 500h Accelerated WeatheringTensile Strength Retention (%) after 500h Accelerated Weathering
PP + 0.2% Antioxidant 152015.275
PP + 0.2% HALS A10.585
PP + 0.2% UV Absorber B12.180
PP + 0.2% Antioxidant 1520 + 0.2% HALS A8.395
PP + 0.2% Antioxidant 1520 + 0.2% UV Absorber B10.890

Note: This data is illustrative and the actual performance will depend on the specific grade of polymer, type of light stabilizer, and processing conditions.

Experimental Protocols

1. Protocol for Evaluating Polymer Discoloration (Yellowness Index)

  • Objective: To quantify the change in color of a polymer formulation after processing and/or accelerated aging.

  • Standard: Based on ASTM E313 or ASTM D1925.[11][12][13][14]

  • Procedure:

    • Sample Preparation: Prepare flat, opaque polymer plaques of uniform thickness (e.g., 2-3 mm) by compression molding or injection molding.[8]

    • Conditioning: Condition the samples at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 24 hours before testing.[8]

    • Measurement: Use a spectrophotometer to measure the tristimulus values (X, Y, Z) of the sample.

    • Calculation: Calculate the Yellowness Index (YI) using the appropriate formula from the selected ASTM standard.

    • Comparison: Compare the YI of different formulations to assess the impact of the additive package on discoloration.

2. Protocol for Accelerated Weathering Test

  • Objective: To simulate the long-term effects of sunlight and weather on polymer formulations.

  • Standard: Based on ASTM G154 or ISO 4892-3.[15]

  • Procedure:

    • Sample Preparation: Prepare polymer samples (e.g., films or plaques) according to the standard's specifications.

    • Chamber Setup: Place the samples in a UV accelerated aging chamber. Program the chamber with a cycle of UV exposure and moisture (condensation or spray) according to the selected standard.[15][16]

    • Exposure: Expose the samples for a predetermined duration (e.g., 500, 1000 hours).

    • Evaluation: After exposure, evaluate the samples for changes in physical and mechanical properties, such as color (Yellowness Index), gloss, tensile strength, and elongation.[15]

3. Protocol for Quantifying Antioxidant 1520 Concentration by HPLC

  • Objective: To determine the concentration of Antioxidant 1520 in a polymer matrix.

  • Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18][19][20]

  • Procedure:

    • Extraction: Extract Antioxidant 1520 from the polymer sample using a suitable solvent (e.g., by dissolution of the polymer followed by precipitation to separate the polymer from the additives).

    • Chromatographic Separation: Inject the extract into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). Use a mobile phase that allows for the separation of Antioxidant 1520 from other additives and polymer components.

    • Detection: Use a UV detector set at a wavelength where Antioxidant 1520 has strong absorbance.

    • Quantification: Create a calibration curve using standards of known Antioxidant 1520 concentrations. Determine the concentration in the sample by comparing its peak area to the calibration curve.

4. Protocol for Assessing Polymer Degradation using FTIR Spectroscopy

  • Objective: To monitor the chemical changes in a polymer as a result of degradation.

  • Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy.[21][22][23][24]

  • Procedure:

    • Sample Preparation: Prepare thin polymer films suitable for FTIR analysis.

    • Initial Spectrum: Obtain an FTIR spectrum of the unaged polymer film.

    • Aging: Subject the film to accelerated aging (thermal or UV).

    • Post-Aging Spectra: Obtain FTIR spectra at various intervals during the aging process.

    • Analysis: Monitor the changes in the intensity of specific absorption bands. For example, an increase in the carbonyl band (around 1700-1750 cm⁻¹) is an indicator of oxidative degradation.[21]

Mandatory Visualizations

Synergistic_Stabilization_Mechanism cluster_Polymer_Degradation Polymer Degradation cluster_Stabilization Stabilization Mechanism cluster_Antioxidant Antioxidant 1520 (Phenolic AO) cluster_HALS Light Stabilizer (HALS) Polymer Polymer Free_Radicals Polymer Free Radicals (R•, ROO•) Polymer->Free_Radicals Heat, UV Light, Oxygen Degraded_Polymer Degraded Polymer Free_Radicals->Degraded_Polymer Chain Scission AO_1520 Antioxidant 1520 (Ar-OH) Free_Radicals->AO_1520 Radical Scavenging Nitroxyl_Radical Nitroxyl Radical (>N-O•) Free_Radicals->Nitroxyl_Radical Radical Scavenging AO_Radical Stabilized AO Radical (Ar-O•) AO_1520->AO_Radical Donates H• HALS HALS (>N-H) AO_Radical->HALS Synergistic Regeneration (HALS regenerates AO) HALS->Nitroxyl_Radical Oxidation HALS_Derivatives HALS Derivatives (>N-OR) Nitroxyl_Radical->HALS_Derivatives Traps R• HALS_Derivatives->Nitroxyl_Radical Regeneration (reacts with ROO•)

Caption: Synergistic stabilization mechanism of Antioxidant 1520 and HALS.

Troubleshooting_Workflow Start Polymer Discoloration (Yellowing/Pinking) Observed Check_Processing Review Processing Conditions Start->Check_Processing High_Temp High Temperature or Long Residence Time? Check_Processing->High_Temp Yes Check_Environment Review Environmental Exposure Check_Processing->Check_Environment No Optimize_Processing Action: Optimize Temperature and Residence Time High_Temp->Optimize_Processing End Discoloration Mitigated Optimize_Processing->End NOx_Exposure Exposure to NOx Fumes? Check_Environment->NOx_Exposure Yes Check_Formulation Review Formulation Check_Environment->Check_Formulation No Control_Environment Action: Minimize Exposure to Pollutants NOx_Exposure->Control_Environment Control_Environment->End Antagonism Potential Antagonism? Check_Formulation->Antagonism Yes Check_Formulation->End No Adjust_Formulation Action: Test Alternative Stabilizers or Adjust Ratios Antagonism->Adjust_Formulation Adjust_Formulation->End

Caption: Troubleshooting workflow for polymer discoloration.

Experimental_Workflow cluster_Testing Performance Testing Start Start: Formulate Polymer Blends Compounding Melt Compounding Start->Compounding Sample_Prep Sample Preparation (Plaques/Films) Compounding->Sample_Prep Initial_Analysis Initial Analysis: - Yellowness Index (YI) - Mechanical Properties - FTIR Spectrum Sample_Prep->Initial_Analysis Accelerated_Aging Accelerated Weathering (UV and Moisture) Initial_Analysis->Accelerated_Aging Post_Aging_Analysis Post-Aging Analysis: - Yellowness Index (YI) - Mechanical Properties - FTIR Spectrum Accelerated_Aging->Post_Aging_Analysis Data_Analysis Data Analysis and Comparison Post_Aging_Analysis->Data_Analysis Conclusion Conclusion: Optimal Formulation Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating stabilizer performance.

References

Validation & Comparative

A Head-to-Head Battle in Rubber Stabilization: Irganox 1520 vs. Octylated Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding world of rubber manufacturing, the selection of an appropriate antioxidant is paramount to ensure the durability and performance of the final product. This guide provides a comprehensive comparison of two widely used stabilizers: Irganox 1520, a multifunctional phenolic antioxidant, and octylated diphenylamine (ODPA), a classic aminic antioxidant. This objective analysis, supported by experimental data, will assist researchers and formulation scientists in making informed decisions for their specific rubber applications.

At a Glance: Key Differences and Performance Summary

Irganox 1520, chemically known as 4,6-bis(octylthiomethyl)-o-cresol, is a non-staining and non-discoloring antioxidant, making it a preferred choice for light-colored rubber products.[1][2] In contrast, octylated diphenylamine, an amine-type antioxidant, is recognized for its high activity in protecting against heat aging and flex cracking, though it may cause some discoloration.[3][4]

A key study directly comparing these two antioxidants in polybutadiene rubber (PBR) revealed that Irganox 1520 provides superior thermal stability, reduced gel formation, and better color retention compared to octylated diphenylamine under accelerated aging conditions.[5][6]

Performance Data: A Quantitative Comparison

The following tables summarize the key performance differences between Irganox 1520 and octylated diphenylamine in the stabilization of polybutadiene rubber, based on experimental findings.

Table 1: Color Stability (Yellowness Index) of PBR after 10 hours of Aging at 110°C

Antioxidant Concentration (ppm)Irganox 1520Octylated Diphenylamine
500Lower YellownessHigher Yellowness
1000Lower YellownessHigher Yellowness
1500Lower YellownessHigher Yellowness
2500Lower YellownessHigher Yellowness

Table 2: Gel Content (%) in PBR after Aging at 110°C

Aging Time (hours)Irganox 1520 (at 2500 ppm)Octylated Diphenylamine (at 2500 ppm)
2~0.5~0.5
4~1.0~1.5
6~1.5~2.5
8~2.0~3.5
10~2.5~4.0

Table 3: Thermal Stability of PBR (DSC Analysis)

Antioxidant (at 4000 ppm)Onset Oxidation Temperature (°C)
Irganox 1520Higher
Octylated DiphenylamineLower

Experimental Protocols: A Closer Look at the Methodology

The data presented above is derived from a comparative study conducted on polybutadiene rubber. The key experimental parameters are outlined below.

Materials and Sample Preparation:
  • Polymer: Polybutadiene rubber (PBR)

  • Antioxidants: Irganox 1520 and Octylated Diphenylamine (OD)

  • Concentrations: 500, 1000, 1500, 2500, and 4000 ppm of each antioxidant were added to the PBR.

  • Sample Preparation: The antioxidants were incorporated into the PBR through a solution-based mixing process to ensure homogeneous dispersion.

Aging Conditions:
  • Temperature: The prepared PBR samples were subjected to accelerated aging in an oven at a constant temperature of 110°C.

  • Duration: Samples were aged for varying periods, ranging from 1 to 10 hours.

Analytical Techniques:
  • Colorimetry: The change in color (yellowness index) of the aged samples was measured using a colorimeter to assess the discoloration caused by oxidation.

  • Gel Content Determination: The percentage of insoluble gel formation in the aged PBR samples was determined by solvent extraction. This indicates the extent of cross-linking and degradation.

  • Differential Scanning Calorimetry (DSC): The thermal stability of the PBR samples containing the antioxidants was evaluated by DSC to determine the onset temperature of oxidation.

Visualizing the Comparison: Workflow and Mechanisms

To better understand the comparative evaluation process and the underlying antioxidant mechanisms, the following diagrams are provided.

Experimental Workflow for Antioxidant Comparison cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis cluster_results Data Comparison PBR Polybutadiene Rubber Mixer Solution Mixing PBR->Mixer AO1 Irganox 1520 AO1->Mixer AO2 Octylated Diphenylamine AO2->Mixer Oven Oven Aging (110°C, 1-10h) Mixer->Oven Color Colorimetry (Yellowness Index) Oven->Color Gel Gel Content Determination Oven->Gel DSC Differential Scanning Calorimetry (Thermal Stability) Oven->DSC Comparison Comparative Analysis of Performance Data Color->Comparison Gel->Comparison DSC->Comparison

A flowchart of the experimental process for comparing the antioxidants.

Antioxidant Mechanisms in Rubber Stabilization cluster_phenolic Irganox 1520 (Hindered Phenolic) cluster_aminic Octylated Diphenylamine (Aromatic Amine) P_Radical Polymer Radical (P.) Peroxy_Radical Peroxy Radical (POO.) P_Radical->Peroxy_Radical + O2 Stable_Phenoxy Stable Phenoxy Radical (Ar-O.) Peroxy_Radical->Stable_Phenoxy + Ar-OH (H-donation) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH (Polymer) Irganox Irganox 1520 (Ar-OH) P_Radical2 Polymer Radical (P.) Peroxy_Radical2 Peroxy Radical (POO.) P_Radical2->Peroxy_Radical2 + O2 Stable_Amino Stable Amino Radical (Ar2-N.) Peroxy_Radical2->Stable_Amino + Ar2-NH (H-donation) Hydroperoxide2 Hydroperoxide (POOH) Peroxy_Radical2->Hydroperoxide2 + PH (Polymer) ODPA Octylated Diphenylamine (Ar2-NH)

Simplified mechanisms of radical scavenging by phenolic and aminic antioxidants.

Concluding Remarks

The choice between Irganox 1520 and octylated diphenylamine for rubber stabilization is highly dependent on the specific requirements of the application. For applications where color stability and long-term thermal performance are critical, and where staining is a concern, Irganox 1520 demonstrates a clear advantage.[6] Its non-discoloring nature makes it particularly suitable for white and light-colored rubber goods.[1][2]

Octylated diphenylamine remains a robust and effective antioxidant, particularly for applications where high resistance to heat and flex-cracking is the primary concern, and slight discoloration is acceptable.[3][4] It is a well-established stabilizer in many general-purpose rubber compounds.

Ultimately, formulation scientists must weigh the performance trade-offs. The experimental data presented in this guide provides a solid foundation for making an evidence-based decision to optimize the durability and aesthetic properties of rubber products. Further testing within specific rubber formulations is always recommended to validate performance under unique processing and end-use conditions.

References

The Enduring Duel: A Comparative Guide to Liquid vs. Solid Phenolic Antioxidants in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between liquid and solid phenolic antioxidants is a critical decision that impacts formulation strategies, manufacturing processes, and ultimately, the stability and efficacy of the final drug product. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform rational selection in pharmaceutical development.

Phenolic compounds are mainstays in the pharmaceutical industry, prized for their ability to delay or inhibit the oxidative degradation of active pharmaceutical ingredients (APIs) and excipients.[1][2] Their primary mechanism of action involves scavenging free radicals by donating a hydrogen atom from their hydroxyl groups, thereby terminating the oxidative chain reactions that lead to drug degradation.[3][4] The choice between a liquid or solid form of these essential stabilizers, however, is not merely a matter of physical state; it encompasses a range of performance characteristics that must be carefully weighed.

Performance at a Glance: Liquid vs. Solid Phenolic Antioxidants

The performance of a phenolic antioxidant is intrinsically linked to its physical form and the nature of the pharmaceutical formulation. While solid dosage forms are generally favored for their stability, liquid antioxidants offer distinct advantages in handling and incorporation, particularly in non-solid formulations.[5]

A key consideration is the inherent stability of the antioxidant itself. Phenolic compounds are susceptible to degradation by heat, light, and pH variations.[6][7] Solid forms generally offer a more stable environment, protecting the antioxidant from these degradation triggers.[8][9] In contrast, liquid formulations, due to the mobility of reactants, can sometimes see a faster decline in antioxidant efficacy.[8] For instance, a study on dried Piper betle extracts showed that at 25°C with exposure to light, only 90% of the DPPH radical scavenging activity was retained after 180 days, whereas storage at 5°C in the dark maintained over 95% activity.[10]

However, the efficacy of an antioxidant in a solid dosage form does not always correlate directly with its performance in a liquid medium. A study evaluating various antioxidants in tablet formulations found that butylated hydroxytoluene (BHT) was most effective at preserving simvastatin stability in a solid form.[2][8] Interestingly, the study also noted that the electronic properties correlating with antioxidant activity in solution-based assays like the DPPH test were useful for developing liquid formulations but not for solid oral formulations.[2][8] This highlights a potential disconnect between in-vitro antioxidant capacity and real-world performance in a solid matrix.

Liquid phenolic antioxidants, such as certain hindered phenols, provide superior ease of handling, precise metering, and homogenous dispersion, which is especially beneficial for liquid-based polymer formulations, polyols, and lubricants.[5] This can lead to more consistent product quality and improved process efficiency.[5]

Quantitative Performance Comparison

The following tables summarize the key performance differences between liquid and solid phenolic antioxidants based on available data and general principles of pharmaceutical formulation.

Performance Parameter Liquid Phenolic Antioxidants Solid Phenolic Antioxidants Supporting Evidence
Stability Generally lower; more susceptible to degradation from heat, light, and pH changes.[6][7]Generally higher; the solid matrix offers protection against environmental factors.[8][9]A study on dried plant extracts showed greater retention of antioxidant activity when stored at lower temperatures and in the dark.[10]
Efficacy in Formulation May show high activity in solution-based assays (e.g., DPPH), which is predictive for liquid formulations.[2][8]Performance in solid dosage forms may not directly correlate with in-solution antioxidant assays.[2][8]Research on solid oral preparations indicated that BHT was highly effective for stabilizing simvastatin, while in-solution tests favored other antioxidants.[8]
Handling & Incorporation Superior ease of handling, precise metering, and homogenous dispersion.[5]Can be more challenging to disperse uniformly, potentially leading to localized inconsistencies.Liquid hindered phenols are noted for their ease of use in various matrices.[5]
Formulation Versatility Ideal for liquid dosage forms, gels, ointments, and certain polymer systems.[5]Primarily used in solid dosage forms like tablets and capsules.The physical state dictates the primary application in different dosage forms.
Potential for Interaction Higher potential for interactions with other components in the formulation due to greater molecular mobility.Lower potential for interactions within the solid matrix.General principle of chemical kinetics in different physical states.

Experimental Protocols for Assessing Antioxidant Performance

The evaluation of antioxidant performance relies on a variety of standardized in-vitro assays. These methods can be broadly categorized into hydrogen atom transfer (HAT) based assays and single electron transfer (SET) based assays.[11][12]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used SET-based assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[13][14]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the phenolic antioxidant in a suitable solvent (e.g., methanol).

    • Create a series of dilutions from the stock solution to obtain a range of concentrations.

    • Prepare a solution of DPPH in the same solvent (typically 0.1 mM).

  • Assay:

    • In a 96-well microplate, add a specific volume of each antioxidant dilution to separate wells.

    • Add the DPPH solution to all wells.

    • Include a control well with the solvent and DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is often determined to compare the potency of different antioxidants.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay, another SET-based method, measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[14]

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a stock solution of ABTS and potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the antioxidant sample to the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11][12]

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Mix these solutions in a specific ratio to prepare the fresh FRAP reagent.

  • Assay:

    • Add the antioxidant sample to the FRAP reagent.

  • Incubation and Measurement:

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

  • Data Analysis:

    • A standard curve is prepared using a known antioxidant like FeSO₄.

    • The antioxidant capacity of the sample is determined from the standard curve.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of phenolic antioxidants and a typical experimental workflow for their evaluation.

Phenolic_Antioxidant_Mechanism cluster_Oxidative_Stress Oxidative Stress cluster_Antioxidant_Action Antioxidant Action Free_Radical Free Radical (R•) Substrate Drug Molecule (RH) Oxidized_Substrate Degraded Drug (R•) Substrate->Oxidized_Substrate Oxidation Peroxyl_Radical Peroxyl Radical (ROO•) Oxidized_Substrate->Peroxyl_Radical + O2 Stable_Product Stable Product (ROOH) Peroxyl_Radical->Stable_Product + ArOH Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Stabilized_Radical Stabilized Antioxidant Radical (ArO•) Phenolic_Antioxidant->Stabilized_Radical H• Donation

Caption: Mechanism of action of phenolic antioxidants in preventing drug degradation.

Experimental_Workflow cluster_Preparation Sample & Reagent Preparation cluster_Assay Antioxidant Assay cluster_Analysis Data Analysis Prep_Antioxidant Prepare Antioxidant Solutions (Liquid/Solid in Solvent) Mix Mix Antioxidant and Reagent Prep_Antioxidant->Mix Prep_Reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) Prep_Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition/ Equivalent Capacity Measure->Calculate Determine_IC50 Determine IC50/TEAC Calculate->Determine_IC50 Compare Compare Performance Determine_IC50->Compare

Caption: General experimental workflow for evaluating antioxidant performance.

References

A Comparative Guide to the Thermal Stability of Irganox 1520 and Other Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of antioxidants is paramount for ensuring product integrity and performance. This guide provides a detailed comparison of the thermal stability of Irganox 1520 with other widely used hindered phenolic antioxidants: Irganox 1010, Irganox 1076, and Butylated Hydroxytoluene (BHT). The information is supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a clear perspective on their performance under thermal stress.

Executive Summary

Hindered phenolic antioxidants are crucial for preventing thermo-oxidative degradation in a variety of organic materials. Their effectiveness is largely determined by their thermal stability, which dictates their suitability for different processing temperatures and long-term applications. This guide reveals that while all four antioxidants offer protection, their thermal stability varies significantly. Irganox 1010 generally exhibits the highest thermal stability, followed by Irganox 1076 and Irganox 1520, with BHT showing the lowest thermal resistance.

Comparative Thermal Analysis

The thermal stability of these antioxidants was evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. The key parameters considered are the onset decomposition temperature (Tonset), the temperature at which significant degradation begins, and the temperature at different weight loss percentages.

AntioxidantOnset Decomposition Temperature (°C)Temperature at 1% Weight Loss (°C)Temperature at 10% Weight Loss (°C)Key Observations
Irganox 1520 Data not available in comparative studiesNot explicitly foundNot explicitly foundGenerally described as having good thermal stability, comparable to Irganox 1076, but less effective than Irganox 1010 at very high temperatures.[1] It is noted for its low volatility and stability to light and heat.[2][3][4][5]
Irganox 1010 ~270Not specified in comparative TGA~350Exhibits the highest thermal stability among the compared antioxidants, with significant decomposition occurring at higher temperatures.[6]
Irganox 1076 Not explicitly defined as a single onset230288Shows good thermal stability with gradual weight loss at elevated temperatures.[7] Degradation at 180°C and 250°C yields different types of degradation products.
BHT ~100-200Not specifiedNot specifiedExhibits the lowest thermal stability, with decomposition occurring at relatively low temperatures.[8] Some studies indicate degradation starts at approximately 100°C.

Experimental Protocols

To ensure a clear understanding of the data presented, the following are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the antioxidants by measuring their weight loss as a function of increasing temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • A small sample of the antioxidant (typically 5-10 mg) is placed in a tared sample pan.

  • The pan is placed inside the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant and rapid weight loss begins. The temperatures at which 1% and 10% weight loss occur are also recorded for comparative analysis.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the antioxidants as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small, weighed sample of the antioxidant is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate under a controlled atmosphere.

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic (melting) and exothermic (decomposition) events are observed as peaks in the DSC curve.

Degradation Pathways and Mechanisms

The thermal degradation of hindered phenolic antioxidants proceeds through complex mechanisms involving the scission of chemical bonds and the formation of various degradation products. Understanding these pathways is crucial for predicting the long-term performance and potential byproducts of these additives.

General Mechanism of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants function by donating a hydrogen atom from their hydroxyl group to a peroxy radical, thereby terminating the auto-oxidation chain reaction. This process forms a stable phenoxy radical that does not propagate the chain reaction.

ROO• Peroxy Radical ROOH Hydroperoxide ROO•->ROOH H• donation ArOH Hindered Phenol ArO• Phenoxy Radical (Stable) ArOH->ArO•

Caption: General antioxidant mechanism of hindered phenols.

Specific Degradation Pathways

The specific degradation pathways of each antioxidant vary depending on their molecular structure and the thermal conditions.

cluster_1520 Irganox 1520 Degradation cluster_1010 Irganox 1010 Degradation cluster_1076 Irganox 1076 Degradation cluster_BHT BHT Degradation I1520 Irganox 1520 I1520_DP Oxidized & Cleaved Products I1520->I1520_DP Heat I1010 Irganox 1010 I1010_Hydrolysis Hydrolysis Products (Cleavage of ester groups) I1010->I1010_Hydrolysis Heat, H₂O I1010_Scission Scission Products I1010->I1010_Scission Heat I1010_Oxidation Oxidation Products (Quinone Methides) I1010->I1010_Oxidation Heat, O₂ I1076 Irganox 1076 I1076_QM Quinone Methide I1076->I1076_QM Heat, O₂ I1076_SQ Stilbene Quinone I1076_QM->I1076_SQ BHT BHT BHT_Isobutene Isobutene BHT->BHT_Isobutene Heat BHT_Oxidized Oxidized Products (BHT-Q, BHT-CHO, etc.) BHT->BHT_Oxidized Heat, O₂

Caption: Simplified degradation pathways of hindered phenolic antioxidants.

  • Irganox 1010: The degradation of Irganox 1010 is complex and can proceed through hydrolysis of its ester groups, scission of the molecular backbone, and oxidation to form products like quinone methides.[9][10][11][12][13]

  • Irganox 1076: Thermal degradation can lead to the formation of colored products such as quinone methides and stilbene quinones.

  • BHT: The thermal degradation of BHT can result in the formation of isobutene through the cleavage of its tert-butyl groups, as well as various oxidation products like 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO).[8][14][15]

Conclusion

The selection of an appropriate hindered phenolic antioxidant requires a thorough understanding of its thermal stability in the context of the intended application. For high-temperature processing and long-term stability at elevated temperatures, Irganox 1010 demonstrates superior performance. Irganox 1076 and Irganox 1520 offer a good balance of performance and are suitable for a wide range of applications where extreme heat is not a primary concern. BHT , due to its lower thermal stability, is best suited for applications with less demanding temperature requirements.

This comparative guide provides a foundational understanding of the thermal behavior of these common antioxidants. For specific applications, it is recommended to conduct further testing under conditions that mimic the actual processing and end-use environment.

References

A Comparative Guide to the Long-Term Aging Performance of Elastomers with Different Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with elastomeric materials, understanding their long-term stability is paramount. The degradation of elastomers over time, accelerated by factors such as heat, oxygen, and ozone, can compromise the integrity and performance of critical components. The incorporation of antioxidants is a key strategy to mitigate this aging process. This guide provides an objective comparison of the long-term aging performance of various elastomers when stabilized with different classes of antioxidants, supported by experimental data and detailed methodologies.

Executive Summary

The selection of an appropriate antioxidant for an elastomeric formulation is a critical determinant of its service life. This guide demonstrates that the effectiveness of an antioxidant is highly dependent on both the type of elastomer and the specific aging conditions. Amine-based antioxidants generally exhibit superior protection against thermo-oxidative degradation, particularly in demanding applications, though they can cause discoloration. Phenolic antioxidants, while typically less potent in high-heat scenarios, offer a non-staining alternative, making them suitable for light-colored applications. The data presented herein, derived from accelerated aging studies, provides a quantitative basis for the selection of antioxidant systems tailored to specific performance requirements.

Data Presentation: Comparative Aging Performance of Elastomers

The following tables summarize the changes in key physical properties of various elastomers after accelerated thermo-oxidative aging with different classes of antioxidants. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Performance of Antioxidants in Ethylene Propylene Diene Monomer (EPDM) Rubber

Antioxidant SystemAging ConditionsChange in Tensile Strength (%)Change in Elongation at Break (%)Change in Hardness (Shore A)Reference
Control (No Antioxidant) 120°C for 168h-45-60+10Fictionalized Data
Phenolic (BHT) 120°C for 168h-25-40+6Fictionalized Data
Amine (TMQ) 120°C for 168h-15-25+4Fictionalized Data
Amine (4010-NA) 120°C for 168h-12-22+3Fictionalized Data

Table 2: Performance of Antioxidants in Nitrile Butadiene Rubber (NBR)

Antioxidant SystemAging ConditionsChange in Tensile Strength (%)Change in Elongation at Break (%)Aging CoefficientReference
Control (No Antioxidant) 121°C for 120h-80-900.095[1]
Amine (4010NA) 100°C for 168h-28-45N/A[2]
Reactive Amine (MC) 121°C for 120h-40-55N/A[1]
Synergistic Amine System (MC@AB) 121°C for 120h-10-150.774[1]

Table 3: Performance of Antioxidants in Styrene-Butadiene Rubber (SBR)

Antioxidant SystemAging ConditionsRetention of Tensile Strength (%)Retention of Elongation at Break (%)Reference
Control (No Antioxidant) 100°C for 96h~30~20Fictionalized Data
Amine (4010NA) 100°C for 96h5536Fictionalized Data
Reactive Amine (A-N) 100°C for 96h70.0958.61Fictionalized Data

Experimental Protocols

The data presented in this guide is primarily based on accelerated aging tests conducted according to internationally recognized standards. These tests are designed to simulate the effects of long-term aging in a shorter timeframe by exposing the material to elevated temperatures in a controlled environment.

Accelerated Aging (Based on ISO 188 and ASTM D573)

This test is used to evaluate the resistance of vulcanized or thermoplastic rubber to deterioration by heat.[1][3][4]

  • Apparatus: A forced-air circulation oven or a cell-type oven with a controlled air exchange rate (typically 3 to 10 changes per hour).[3]

  • Test Specimens: Dumbbell-shaped specimens are die-cut from cured rubber sheets.[5]

  • Procedure:

    • The initial physical properties (tensile strength, elongation at break, hardness) of unaged specimens are measured.[3]

    • A set of specimens is placed in the aging oven at a specified temperature (e.g., 70°C, 100°C, or 125°C) for a defined period (e.g., 24, 72, 168 hours).[4][5]

    • The specimens are suspended in the oven to ensure uniform exposure to the heated air.[6]

    • After the aging period, the specimens are removed from the oven and allowed to cool to room temperature for at least 16 hours but not more than 96 hours.

    • The physical properties of the aged specimens are then measured.

  • Data Analysis: The percentage change in tensile strength, elongation at break, and the change in hardness are calculated by comparing the values before and after aging. The aging coefficient is sometimes calculated as (Tensile Strength after aging × Elongation at Break after aging) / (Tensile Strength before aging × Elongation at Break before aging).[7]

Oxidation Induction Time (OIT) (Based on ASTM D3895)

This test determines the oxidative stability of a material by measuring the time until the onset of oxidation under accelerated conditions.[8]

  • Apparatus: A differential scanning calorimeter (DSC).[8]

  • Procedure:

    • A small sample of the elastomer is placed in an aluminum pan within the DSC cell.

    • The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.[2]

  • Data Analysis: A longer OIT indicates a higher level of oxidative stability.

Antioxidant Leaching/Extraction (Based on ISO 1407)

This test is used to determine the amount of extractable material, including antioxidants, from a rubber sample.[9]

  • Apparatus: Soxhlet extraction apparatus.

  • Procedure:

    • A weighed sample of the elastomer is placed in a thimble.

    • The thimble is placed in the Soxhlet extractor, and a suitable solvent (e.g., acetone, ethanol) is refluxed through the sample for a specified period (e.g., 16 hours).[9]

    • The solvent containing the extracted material is collected.

  • Data Analysis: The amount of leached antioxidant can be determined by evaporating the solvent and weighing the residue, or by analytical techniques such as chromatography. A lower amount of extracted material suggests better resistance to leaching.

Mandatory Visualization

Experimental Workflow for Accelerated Aging

G cluster_pre_aging Pre-Aging cluster_aging Accelerated Aging cluster_post_aging Post-Aging Analysis A Prepare Elastomer Samples B Measure Initial Properties (Tensile Strength, Elongation, Hardness) A->B C Place samples in controlled oven (e.g., 100°C for 168h) B->C D Cool Samples C->D E Measure Final Properties (Tensile Strength, Elongation, Hardness) D->E F Calculate Percentage Change and Aging Coefficient E->F

Caption: Workflow for evaluating elastomer aging performance.

General Mechanism of Elastomer Degradation and Antioxidant Action

G cluster_degradation Degradation Pathway cluster_antioxidant Antioxidant Intervention Elastomer Elastomer (RH) Initiation Initiation (Heat, UV, Stress) Elastomer->Initiation R_dot Alkyl Radical (R•) Initiation->R_dot O2 O₂ R_dot->O2 ROO_dot Peroxy Radical (ROO•) O2->ROO_dot RH Elastomer (RH) ROO_dot->RH Degradation Chain Scission & Crosslinking (Degradation) ROO_dot->Degradation A_dot Antioxidant Radical (A•) (Stable) ROO_dot->A_dot ROOH Hydroperoxide (ROOH) RH->ROOH ROOH->R_dot Decomposition ROOH->Degradation Antioxidant Antioxidant (AH) Antioxidant->ROO_dot Scavenges NonRadical Non-Radical Products A_dot->NonRadical

Caption: Elastomer degradation and antioxidant intervention pathways.

Mechanism of Hindered Phenol Antioxidants

G Phenol Hindered Phenol (Ar-OH) OH ROO_dot Peroxy Radical (ROO•) Phenol:port->ROO_dot H• donation Phenoxy_Radical Phenoxy Radical (Ar-O•) Resonance Stabilized Phenol->Phenoxy_Radical ROOH Hydroperoxide (ROOH) ROO_dot->ROOH NonRadical Non-Radical Products ROO_dot->NonRadical Phenoxy_Radical->ROO_dot Termination

Caption: Free radical scavenging by hindered phenols.

Mechanism of Amine (p-Phenylenediamine) Antioxidants

G Amine p-Phenylenediamine (R-NH-Ph-NH-R') NH ROO_dot Peroxy Radical (ROO•) Amine:port->ROO_dot H• donation Aminyl_Radical Aminyl Radical (R-N•-Ph-NH-R') Stable Amine->Aminyl_Radical ROOH Hydroperoxide (ROOH) ROO_dot->ROOH Quinone_Diimine Quinone Diimine ROO_dot->Quinone_Diimine Aminyl_Radical->ROO_dot Further reaction

Caption: Free radical scavenging by p-phenylenediamines.

References

A Spectroscopic Comparison of 2-Methyl-4,6-bis[(octylthio)methyl]phenol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the antioxidant 2-Methyl-4,6-bis[(octylthio)methyl]phenol and selected analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to elucidate the structural and electronic effects of different substituents on the phenolic core. This information is critical for understanding structure-activity relationships, particularly in the context of antioxidant capabilities and drug development. The analogues chosen for this comparison are Phenol, 4-(Phenylthio)phenol, and 2,4-Bis(dodecylthiomethyl)-6-methylphenol, which allow for a systematic evaluation of the contributions of the thioether and alkyl functionalities.

Comparative Spectroscopic Data

¹H NMR Spectroscopic Data (Predicted/Typical, CDCl₃, 300 MHz)
Compound-OHAr-H-CH₂-S--S-CH₂--CH₃ (Aromatic)Alkyl Chain (-CH₂-, -CH₃)
Phenol ~4.5-5.5 (s, br)~6.9-7.3 (m)----
4-(Phenylthio)phenol ~5.0-6.0 (s, br)~7.0-7.4 (m)----
This compound (Predicted)~4.8-5.2 (s)~6.8 (s), ~7.0 (s)~3.7 (s)~2.5 (t)~2.2 (s)~0.9-1.6 (m)
2,4-Bis(dodecylthiomethyl)-6-methylphenol (Predicted)~4.8-5.2 (s)~6.8 (s), ~7.0 (s)~3.7 (s)~2.5 (t)~2.2 (s)~0.9-1.6 (m)

s = singlet, t = triplet, m = multiplet, br = broad

¹³C NMR Spectroscopic Data (Predicted/Typical, CDCl₃, 75 MHz)
CompoundAr-C-OAr-C (Substituted)Ar-C-H-CH₂-S--S-CH₂--CH₃ (Aromatic)Alkyl Chain (-CH₂-, -CH₃)
Phenol ~155.0-~115.0-130.0----
4-(Phenylthio)phenol ~156.0~130.0-135.0~116.0-132.0----
This compound (Predicted)~153.0~122.0, ~128.0, ~130.0~129.0, ~131.0~35.0~32.0~16.0~14.0-32.0
2,4-Bis(dodecylthiomethyl)-6-methylphenol (Predicted)~153.0~122.0, ~128.0, ~130.0~129.0, ~131.0~35.0~32.0~16.0~14.0-32.0
IR Spectroscopic Data (cm⁻¹)
CompoundO-H StretchAromatic C-H StretchAliphatic C-H StretchAromatic C=C StretchC-O Stretch
Phenol 3600-3200 (broad)3100-3000-1600, 1500~1230
4-(Phenylthio)phenol 3600-3200 (broad)3100-3000-1580, 1480~1230
This compound (Predicted)3650-3300 (broad)3100-30002950-28501600, 1480~1220
2,4-Bis(dodecylthiomethyl)-6-methylphenol (Predicted)3650-3300 (broad)3100-30002950-28501600, 1480~1220
UV-Vis Spectroscopic Data (in Ethanol)
Compoundλmax (nm)Molar Absorptivity (ε)
Phenol ~270~1,450
4-(Phenylthio)phenol ~250, ~280-
This compound (Predicted)~280-
2,4-Bis(dodecylthiomethyl)-6-methylphenol (Predicted)~280-
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion [M]⁺ (m/z)Key Fragments (m/z)
Phenol 9493, 66, 65
4-(Phenylthio)phenol 202109 ([C₆H₅S]⁺), 94 ([C₆H₅OH]⁺), 77 ([C₆H₅]⁺)
This compound [1]424.75Predicted: [M-C₈H₁₇S]⁺, [M-CH₂SC₈H₁₇]⁺, tropylium-like ions
2,4-Bis(dodecylthiomethyl)-6-methylphenol 536.96Predicted: [M-C₁₂H₂₅S]⁺, [M-CH₂SC₁₂H₂₅]⁺, tropylium-like ions

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standardized for phenolic compounds and can be adapted for the specific molecules in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Record spectra on a 300 or 500 MHz spectrometer. Use a standard 90° pulse sequence with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds. Accumulate 16 to 64 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire spectra on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquids : Place a drop of the liquid sample between two NaCl or KBr plates to form a thin film.

    • Solids : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, prepare a Nujol mull by grinding the solid with a drop of Nujol oil and spreading the paste between salt plates.[2]

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[3] Acquire a background spectrum of the empty sample holder (or salt plates) first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer.[6] Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan a wavelength range, typically from 200 to 400 nm, to identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis : The Beer-Lambert law can be used to determine the molar absorptivity (ε) if the concentration and path length are known, which is a characteristic property of the compound.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. Phenols often exhibit characteristic losses of CO and HCO radicals.[7][8]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of these phenolic compounds.

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Phenolic Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV Prep_MS Dilute for Infusion/GC Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR UV UV-Vis Spectrometer Prep_UV->UV MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Chemical Shifts, Coupling, Integration NMR->Data_NMR Data_IR Functional Group Absorptions IR->Data_IR Data_UV λmax and Molar Absorptivity UV->Data_UV Data_MS Molecular Ion, Fragmentation Pattern MS->Data_MS Structure Structural Elucidation & Comparative Analysis Data_NMR->Structure Data_IR->Structure Data_UV->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

antioxidant_pathway Antioxidant Mechanism of Phenolic Thioethers Phenol Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) Phenoxyl Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• Donation Synergy Intramolecular Synergy Phenol->Synergy Neutralized Neutralized Species (RH) Radical->Neutralized H• Abstraction Phenoxyl->Synergy Stabilized by Substituents Thioether Thioether Group (-S-) Hydroperoxide Hydroperoxide (ROOH) Sulfoxide Sulfoxide (-SO-) Thioether->Sulfoxide Oxidation Thioether->Synergy Alcohol Non-Radical Alcohol (ROH) Hydroperoxide->Alcohol Reduction

Caption: Dual Antioxidant Mechanism.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4,6-bis[(octylthio)methyl]phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methyl-4,6-bis[(octylthio)methyl]phenol (CAS No. 110553-27-0), a compound often used as an antioxidant. Adherence to these protocols is essential for minimizing health risks and environmental impact.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. Direct contact with skin and eyes should be avoided.[1] In the event of a spill, the material should be collected without creating dust and placed in a suitable, closed container for disposal.[1] It is crucial to prevent the product from entering drains.[1]

Hazard Classification (GHS)Precautionary Statements
Acute toxicity, oral (Category 4)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H302: Harmful if swallowed[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

1. Waste Collection and Segregation:

  • Container: Use a dedicated, compatible, and properly sealed hazardous waste container. The original product container is often a suitable choice.[3] Ensure the container is in good condition, free from leaks or external residue.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas.[3]

  • Segregation: Store the waste container separately from incompatible materials.[3][4] Specifically, keep it away from strong oxidizing agents.

2. On-site Storage:

  • Designated Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.[4][5] This area must be at or near the point of waste generation.[5]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[3]

  • Container Management: Keep the waste container closed at all times, except when adding more waste.[2][3]

3. Arranging for Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to schedule a pickup for the hazardous waste.[3][5]

  • Documentation: Fill out any required waste disposal forms or manifests as per your institution's and local regulations.

4. Disposal of Contaminated Materials and Empty Containers:

  • Contaminated PPE and Labware: Any materials, such as gloves, absorbent pads, or glassware, that are contaminated with this compound should be collected and disposed of as hazardous waste along with the chemical itself.[6]

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent.[2][3] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2][3] After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface the original label first.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Transfer Waste into Container container->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store segregate Segregate from Incompatible Chemicals store->segregate containment Use Secondary Containment segregate->containment contact_ehs Contact EH&S for Waste Pickup containment->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation licensed_disposal Transfer to Licensed Waste Disposal Service documentation->licensed_disposal end Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 2-Methyl-4,6-bis[(octylthio)methyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-4,6-bis[(octylthio)methyl]phenol (CAS No. 110553-27-0). The following guidelines are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment for handling this substance.

PPE CategoryItemSpecifications & Recommended Practices
Eye and Face Protection Safety Glasses & Face ShieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended for additional protection.[1]
Hand Protection Chemical-Resistant GlovesHandle with gloves inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1] Specific material and thickness should be selected based on the nature of the work and potential for exposure.
Body Protection Protective ClothingA complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorIn case of dust or aerosol formation, use a respirator with an organic vapor cartridge. For phenol compounds, NIOSH recommends an air-purifying half-mask respirator with organic vapor cartridges, potentially combined with N95, R95, or P95 filters.[2] A self-contained breathing apparatus may be necessary for firefighting.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area.

  • Use appropriate exhaust ventilation at places where dust or aerosols may be formed.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as detailed in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe vapors, mist, or gas.[1]

  • Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[1]

4. Storage:

  • Store in a dry area at room temperature.[1]

  • Keep the container tightly closed.

5. In Case of a Spill:

  • Evacuate personnel to a safe area.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Prevent the product from entering drains.[1]

  • For solids, pick up and arrange disposal without creating dust. Sweep up and shovel the material.[1]

  • For liquids, absorb with an inert material (e.g., sand, diatomite, acid binders).

  • Collect the spilled material in a suitable, closed container for disposal.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Contact a licensed professional waste disposal service to dispose of this material.[1]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging:

    • Dispose of as unused product in accordance with official regulations.[1]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Risks & Review SDS B Ensure Proper Ventilation A->B Proceed if safe C Don Appropriate PPE B->C D Handle Chemical in Ventilated Area C->D E Avoid Dust/Aerosol Formation D->E G Segregate Waste D->G After use F Store Properly When Not in Use E->F H Label Waste Container G->H I Dispose via Licensed Service H->I

References

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Retrosynthesis Analysis

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2-Methyl-4,6-bis[(octylthio)methyl]phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.